4-methoxy-N-(1-phenylethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBUMGWVDNFABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103632 | |
| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2743-01-3 | |
| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-methoxy-N-(1-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-methoxy-N-(1-phenylethyl)aniline (CAS No: 2743-01-3). Due to the limited availability of published experimental data for this specific molecule, this document synthesizes known spectral information with generalized experimental protocols for its synthesis, purification, and analysis based on established methods for structurally related compounds. Furthermore, a hypothetical signaling pathway is proposed for further investigation, drawing from the known biological activities of similar N-aryl-alpha-phenylethylamine scaffolds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 2743-01-3 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.31 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Note: Experimentally determined values for melting point, boiling point, solubility, and pKa are not available in the cited literature. Values for structurally similar compounds are provided in the appendix for reference.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.41 | d | 6.7 | 3H | -CH₃ |
| 3.61 | s | - | 3H | -OCH₃ |
| 4.33 | q | 6.7 | 1H | -CH(CH₃) |
| 6.36-6.43 | m | - | 2H | Aromatic H |
| 6.58-6.64 | m | - | 2H | Aromatic H |
| 7.11-7.17 | m | - | 1H | Aromatic H |
| 7.20-7.31 | m | - | 4H | Aromatic H |
| Solvent: CDCl₃, Frequency: 300.1 MHz |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 25.1 | -CH₃ |
| 54.2 | -CH(CH₃) |
| 55.7 | -OCH₃ |
| 114.5 | Aromatic C |
| 114.7 | Aromatic C |
| 125.8 | Aromatic C |
| 126.8 | Aromatic C |
| 128.6 | Aromatic C |
| 141.5 | Aromatic C |
| 145.4 | Aromatic C |
| 151.8 | Aromatic C |
| Solvent: CDCl₃, Frequency: 75.5 MHz |
Table 4: Mass Spectrometry Data
| Technique | m/z | Relative Intensity (%) | Assignment |
| GCMS-EI (70eV) | 227 | 92 | [M]⁺ |
| 212 | 100 | [M-CH₃]⁺ | |
| 123 | 43 | ||
| 122 | 17 | ||
| 108 | 42 | ||
| 105 | 65 | ||
| HRMS (ESI-TOF) | 228.1382 | - | [M+H]⁺ (Calculated: 228.1383) |
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and analysis of this compound and may require optimization for specific laboratory conditions and desired purity levels.
Synthesis: Reductive Amination
This procedure describes a common method for the synthesis of secondary amines from a ketone and a primary amine.
Reaction Scheme:
Figure 1: Reductive amination synthesis pathway.
Materials:
-
Acetophenone
-
p-Anisidine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB), or H₂/Pd-C)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
-
Acid catalyst (e.g., Acetic acid) (optional, for imine formation)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in the chosen anhydrous solvent, add acetophenone (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Figure 2: Experimental workflow for purification.
Analysis: High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (or methanol) and water, with an optional acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation.
Procedure:
-
Prepare a standard solution of the purified compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions and record the chromatograms.
-
Purity can be assessed by the peak area percentage, and concentration can be determined by comparison to the standard curve.
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been extensively reported in the scientific literature. However, the broader class of N-aryl-alpha-phenylethylamines has been investigated for various pharmacological activities. Some substituted aniline derivatives have been shown to possess anticancer properties, potentially through the inhibition of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2).
Given the structural similarity, it is plausible that this compound could interact with intracellular signaling cascades. A hypothetical pathway for investigation could involve the inhibition of a cyclin-dependent kinase, which would lead to cell cycle arrest.
Figure 3: Hypothetical signaling pathway for investigation.
Caption: This diagram illustrates a potential mechanism of action where this compound inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Rb protein. This leads to the sequestration of the E2F transcription factor, thereby causing G1 phase cell cycle arrest and preventing entry into the S phase. This proposed pathway requires experimental validation.
Conclusion
This technical guide consolidates the available chemical and physical data for this compound. While there are gaps in the experimental data for some of its core properties and its biological activity remains uncharacterized, this document provides a solid foundation for future research. The provided experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound, and the hypothetical signaling pathway suggests a potential avenue for pharmacological investigation. Further studies are warranted to fully elucidate the properties and potential applications of this compound.
Appendix: Data for Structurally Related Compounds
Table A1: Physical Properties of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-methoxy-N-methylaniline | 33-36 | 135-136 (at 19 mmHg) |
| 4-methoxyaniline | 57 | 243 |
| N-(1-phenylethyl)aniline | Not available | Not available |
References
In-Depth Technical Guide: 4-Methoxy-N-(1-phenylethyl)aniline (CAS: 2743-01-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-(1-phenylethyl)aniline is a secondary amine that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a chiral center and aromatic moieties, makes it a potential building block for more complex molecules and a candidate for biological screening. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, alongside an exploration of the biological activities of structurally related compounds, offering insights into its potential applications.
Physicochemical Properties
While some specific physical properties for this compound are not extensively reported in publicly available literature, data from suppliers and related compounds allow for a general characterization.
| Property | Value | Source |
| CAS Number | 2743-01-3 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.31 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | Aniline, 4-methoxy-N-(1-phenylethyl)-; (4-Methoxyphenyl)(1-phenylethyl)amine | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds.
Experimental Protocol: Reductive Amination
A plausible and frequently utilized method for the synthesis of this compound is the reductive amination of acetophenone with p-anisidine. While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure can be adapted from similar syntheses of secondary amines[4][5].
Reaction Scheme:
Materials:
-
Acetophenone
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of acetophenone and p-anisidine in a suitable anhydrous solvent in a round-bottom flask.
-
If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate the formation of the intermediate imine/enamine.
-
The reaction mixture is stirred at room temperature.
-
The reducing agent is added portion-wise to the stirred solution. The temperature should be monitored and controlled, as the reduction is often exothermic.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate[4].
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain a purified crystalline product[4].
-
Column Chromatography: For oily or impure solid products, purification by silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexane is a common eluent system for such compounds.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum for this compound is available and can be used for comparison[7]. Expected signals would include those for the aromatic protons of both the phenyl and methoxyphenyl groups, the methoxy group protons, the methine proton, and the methyl protons of the ethyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretching and aromatic C-H and C=C stretching vibrations.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available in the reviewed literature. However, the biological activities of structurally similar compounds can provide insights into its potential pharmacological profile.
A study on 4-isopropyl-2,6-bis(1-phenylethyl)aniline , a derivative with a similar N-(1-phenylethyl)aniline core, demonstrated significant anti-inflammatory properties. This compound was found to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was elucidated to be the suppression of the NF-κB signaling pathway.
Postulated Signaling Pathway: Inhibition of NF-κB
Based on the activity of its structural analog, it is hypothesized that this compound could potentially modulate inflammatory responses through the inhibition of the NF-κB pathway. The workflow for such an investigation is outlined below.
This proposed workflow begins with treating stimulated macrophages with the compound, followed by measuring key inflammatory markers. Subsequent analysis would focus on the NF-κB signaling pathway to determine if the compound's effects are mediated through this critical inflammatory cascade.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry. While its specific biological activities remain to be elucidated, the known anti-inflammatory effects of structurally related molecules suggest that it may be a valuable scaffold for the development of novel therapeutic agents. The experimental protocols and analytical data provided in this guide serve as a foundation for researchers to further explore the chemical and biological properties of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-methoxy-N-(1-phenylethyl)aniline, including its nomenclature, physicochemical properties, detailed spectroscopic data, and a representative synthetic protocol.
Chemical Identity and Nomenclature
The compound with the chemical formula C₁₅H₁₇NO is systematically named in accordance with IUPAC nomenclature guidelines.
-
IUPAC Name: this compound
-
CAS Number: 2743-01-3[1]
-
Synonyms: Aniline, 4-methoxy-N-(1-phenylethyl)-[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.31 g/mol | [1] |
| Appearance | White Solid | [1] |
| ¹H NMR (300.1 MHz, CDCl₃) | δ = 1.41 (d, J = 6.7 Hz, 3H), 3.61 (s, 3H), 4.33 (q, J = 6.7 Hz, 1H), 6.36-6.43 (m, 2H), 6.58-6.64 (m, 2H), 7.11-7.17 (m, 1H), 7.20-7.31 (m, 4H) | [2] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 25.1, 54.2, 55.7, 114.5, 114.7, 125.8, 126.8, 128.6, 141.5, 145.4, 151.8 | [2] |
| Mass Spectrometry (GCMS-EI) | m/z (%) = 227 (M+, 92), 212 (100), 123 (43), 105 (65), 108 (42), 228 (16), 213 (16), 122 (17), 79 (14), 77 (20), 103 (10) | [2] |
| High-Resolution Mass Spectrometry (HRMS) | (ESI-TOF, m/z) calcd. for C₁₅H₁₈NO (M+H)⁺, 228.1383; found 228.1382 | [2] |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is the copper-catalyzed reductive amination of an aromatic ketone with an aniline using molecular hydrogen. This method is advantageous due to its use of environmentally friendly molecular hydrogen.
Synthesis of this compound (3c)
A general procedure for this type of reaction involves the following steps:
-
Reactant Mixture: Acetophenone and 4-methoxyaniline are combined in a suitable solvent.
-
Catalyst Addition: A copper-based catalyst is introduced to the reaction mixture.
-
Hydrogenation: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature for a designated time.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by concentration under reduced pressure.
-
Purification: The crude product is then purified, commonly by column chromatography, to yield the pure this compound.
The successful synthesis is confirmed by analytical techniques such as NMR, GCMS, and HRMS, with the resulting data matching those presented in the table above.[2]
Visualizations
To further elucidate the information presented, the following diagrams illustrate the chemical structure and a general synthesis workflow for this compound.
References
An In-Depth Technical Guide to the Physical Properties of N-(1-phenylethyl)anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(1-phenylethyl)anisidine is an organic compound for which a comprehensive physical property profile is not extensively documented in scientific literature. The name "anisidine" is ambiguous and can refer to ortho-, meta-, or para-isomers, each of which would impart distinct physical properties to the N-(1-phenylethyl) substituted molecule. This guide provides a detailed overview of the necessary experimental procedures to characterize the physical properties of these compounds. The target audience of researchers, scientists, and drug development professionals will find the following sections valuable for laboratory practice.
Predicted Physical Properties of N-(1-phenylethyl)anisidine Isomers
While experimental data is scarce, a summary of predicted and known properties of related compounds is presented below. These tables serve as a template for recording experimentally determined values.
Table 1: General Properties of N-(1-phenylethyl)anisidine Isomers
| Property | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |
| Molecular Formula | C₁₅H₁₇NO | C₁₅H₁₇NO | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol | 227.30 g/mol | 227.30 g/mol |
| Appearance | Not Determined | Not Determined | Not Determined |
Table 2: Physicochemical Properties of N-(1-phenylethyl)anisidine Isomers
| Property | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |
| Melting Point (°C) | Not Determined | Not Determined | Not Determined |
| Boiling Point (°C) | Not Determined | Not Determined | Not Determined |
| Solubility | Not Determined | Not Determined | Not Determined |
Table 3: Spectroscopic Data for N-(1-phenylethyl)anisidine Isomers
| Technique | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |
| ¹H NMR | Not Determined | Not Determined | Not Determined |
| ¹³C NMR | Not Determined | Not Determined | Not Determined |
| Mass Spec (m/z) | Not Determined | Not Determined | Not Determined |
| FT-IR (cm⁻¹) | Not Determined | Not Determined | Not Determined |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of organic compounds like N-(1-phenylethyl)anisidine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.[1]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or within a heating block equipped with a digital thermometer.[2]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.[1]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]
References
Technical Guide: Solubility of 4-methoxy-N-(1-phenylethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N-(1-phenylethyl)aniline is a chemical intermediate whose utility in synthetic chemistry, particularly in the development of novel pharmaceutical compounds, is contingent on its physical properties. Among these, solubility in organic solvents is a critical parameter, influencing reaction kinetics, purification methods such as crystallization, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the theoretical principles that govern its solubility, a general experimental protocol for its quantitative determination, and a predicted qualitative solubility profile in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility for their specific applications.
Factors Influencing Solubility
The solubility of this compound, an aromatic amine, is governed by several key factors inherent to its molecular structure and the properties of the solvent.[1][2]
-
Polarity: The principle of "like dissolves like" is the primary determinant of solubility.[3] this compound possesses both nonpolar (two phenyl rings) and moderately polar (secondary amine and methoxy ether) functionalities. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity and will retain some solubility in both nonpolar and polar organic solvents.[4][5]
-
Hydrogen Bonding: The secondary amine group contains a nitrogen atom with a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating the molecule.[6]
-
Molecular Size and Shape: Larger molecules generally require more energy to be solvated, which can lead to lower solubility.[1] The relatively large and complex structure of this compound may limit its solubility compared to smaller amines like aniline.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1][2] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | Solvation is driven by dipole-dipole interactions. Dichloromethane is often an excellent solvent for a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene | Moderate to Low | Solubility is dependent on the large nonpolar phenyl groups. Toluene's aromatic nature may enhance solubility compared to aliphatic hexane. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal saturation method.[9][10][11][12][13]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Screw-capped vials or small flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Filter paper or fritted funnel
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Dilution:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the mass of the filtered solution.
-
Dilute the filtered sample to the mark with the same solvent. Further serial dilutions may be necessary to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, accounting for all dilution steps.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental and synthesis processes relevant to this compound.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Caption: Generalized workflow for the synthesis of this compound via reductive amination.
Conclusion
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. isgs.org [isgs.org]
- 6. byjus.com [byjus.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
- 13. www1.udel.edu [www1.udel.edu]
Theoretical Frontiers in Drug Discovery: An In-depth Guide to the Computational Investigation of Substituted Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their versatility allows for fine-tuning of pharmacological properties, making them a subject of intense research.[1] Theoretical and computational chemistry have emerged as indispensable tools in this endeavor, providing deep insights into the molecular properties that govern the biological activity of these compounds. This guide delves into the theoretical investigation of substituted aniline derivatives, offering a comprehensive overview of the computational methodologies, data interpretation, and their application in rational drug design.
Aniline and its derivatives are crucial in many industrial sectors, including the synthesis of pharmaceuticals.[2] The inclusion of aniline moieties in drug candidates is attributed to their ability to interact with biological targets.[1] However, challenges such as metabolic instability and potential toxicity necessitate a thorough understanding of their structure-activity relationships (SAR).[1] Computational studies, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have proven invaluable in elucidating the electronic and structural properties that influence the pharmacokinetic and pharmacodynamic profiles of these molecules.[3][4][5]
Core Computational Methodologies
The theoretical investigation of substituted aniline derivatives predominantly relies on quantum chemical calculations. These methods allow for the determination of molecular geometries, electronic structures, and various physicochemical properties that are difficult or impossible to measure experimentally.
Experimental and Computational Protocols
1. Molecular Geometry Optimization: The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.
-
Methodology:
-
Software: Gaussian, SPARTAN, or similar quantum chemistry packages.[6]
-
Theoretical Level: Density Functional Theory (DFT) with a functional such as B3LYP is a widely used and reliable method for this purpose.[4][5][7] The Hartree-Fock (HF) method is another option, though it is generally less accurate than DFT for many applications.[5][6]
-
Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must be chosen. Common choices include Pople-style basis sets like 6-31G* or 6-311++G(d,p), which provide a good balance between accuracy and computational cost.[4][5]
-
Procedure:
-
The initial structure of the substituted aniline derivative is built using a molecular editor.
-
A geometry optimization calculation is performed using the chosen theoretical level and basis set.
-
The output of the calculation provides the optimized Cartesian coordinates of all atoms, from which geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted.
-
-
2. Calculation of Molecular Properties: Once the geometry is optimized, a variety of molecular properties can be calculated to understand the electronic nature of the molecule.
-
Methodology:
-
Software: The same software used for geometry optimization can be employed.
-
Properties Calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[3][8]
-
Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions.[5][6]
-
Dipole Moment: This is a measure of the overall polarity of the molecule.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), providing insights into potential sites for electrophilic and nucleophilic attack.[5]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical studies on aniline and its substituted derivatives. These parameters are crucial for correlating molecular structure with observed chemical and biological properties.
| Parameter | Aniline (Unsubstituted) | p-Chloroaniline | p-Nitroaniline | Reference |
| C-N Bond Length (Å) | 1.3961 | - | - | [6] |
| Out-of-Plane Angle (θ, deg) | 41.73 | - | - | [6] |
| HOMO Energy (eV) | - | - | - | [3] |
| LUMO Energy (eV) | - | - | - | [3] |
| Energy Gap (eV) | - | - | - | [3] |
| Dipole Moment (Debye) | - | - | - | [3] |
Table 1: Calculated Molecular Properties of Selected Substituted Anilines.
| Substituent | Position | logP (experimental) | Reference |
| Allyl | ortho | - | [10] |
| Allyl | meta | - | [10] |
| Allyl | para | - | [10] |
| Nitrobenzyl | ortho | - | [10] |
| Nitrobenzyl | meta | - | [10] |
| Nitrobenzyl | para | - | [10] |
| Chlorophenyl | ortho | - | [10] |
| Chlorophenyl | meta | - | [10] |
| Chlorophenyl | para | - | [10] |
Table 2: Experimental Lipophilicity (logP) of Various Substituted Aniline Derivatives. The position of substitution significantly impacts lipophilicity.[10]
Visualization of Workflows and Relationships
Visualizing the workflow of a theoretical investigation and the logical relationships between molecular properties and biological activity is crucial for a clear understanding.
Caption: Workflow of a theoretical investigation of substituted aniline derivatives.
Caption: Logical relationship between structure, properties, and activity.
Conclusion and Future Directions
The theoretical investigation of substituted aniline derivatives provides a powerful framework for understanding their chemical behavior and biological activity. By employing computational methods like DFT, researchers can predict a wide range of molecular properties that are critical for drug design. The data and workflows presented in this guide offer a starting point for scientists and researchers to leverage these techniques in their own work. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to larger and more complex biological systems, ultimately accelerating the discovery of new and improved aniline-based therapeutics.
References
- 1. biopartner.co.uk [biopartner.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. afit.edu [afit.edu]
- 7. مقاله Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations [civilica.com]
- 8. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling of tricyclic compounds with anilino substituents and their intercalation complexes with DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-methoxy-N-(1-phenylethyl)aniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-methoxy-N-(1-phenylethyl)aniline, a compound of interest in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering a detailed interpretation of the proton NMR spectrum to facilitate compound identification and structural elucidation.
Introduction
This compound, also known as N-(1-phenylethyl)-p-anisidine, is an aromatic amine derivative. Its structure combines a p-methoxyphenyl group and a 1-phenylethyl group attached to a central nitrogen atom. Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its synthesis and purity, as each proton environment within the molecule gives rise to a distinct signal in the spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300.1 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound [1]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration (Number of Protons) | Assignment |
| 1.41 | Doublet (d) | 6.7 | 3H | -CH₃ (methyl of the phenylethyl group) |
| 3.61 | Singlet (s) | - | 3H | -OCH₃ (methoxy group) |
| 4.33 | Quartet (q) | 6.7 | 1H | -CH (methine of the phenylethyl group) |
| 6.36-6.43 | Multiplet (m) | - | 2H | Aromatic protons |
| 6.58-6.64 | Multiplet (m) | - | 2H | Aromatic protons |
| 7.11-7.17 | Multiplet (m) | - | 1H | Aromatic proton |
| 7.20-7.31 | Multiplet (m) | - | 4H | Aromatic protons |
Spectral Interpretation
The ¹H NMR spectrum of this compound exhibits several key signals that correspond to the different proton environments in the molecule.
-
Aliphatic Region:
-
A doublet at 1.41 ppm integrating to three protons is assigned to the methyl (-CH₃) group of the 1-phenylethyl moiety. The splitting into a doublet with a coupling constant of J = 6.7 Hz is due to the coupling with the adjacent methine proton.[1]
-
A quartet at 4.33 ppm integrating to one proton corresponds to the methine (-CH) proton of the 1-phenylethyl group. This signal is split into a quartet by the three neighboring methyl protons, showing the same coupling constant of J = 6.7 Hz .[1]
-
A singlet at 3.61 ppm integrating to three protons is characteristic of the methoxy (-OCH₃) group attached to the aniline ring. The absence of splitting indicates no adjacent protons.[1]
-
-
Aromatic Region:
-
The aromatic protons appear as a series of multiplets between 6.36 and 7.31 ppm .
-
The multiplet between 6.36-6.43 ppm (2H) and the multiplet between 6.58-6.64 ppm (2H) are attributed to the protons on the 4-methoxyphenyl ring.[1]
-
The multiplets in the ranges of 7.11-7.17 ppm (1H) and 7.20-7.31 ppm (4H) are assigned to the protons of the phenyl ring of the 1-phenylethyl group.[1] The complexity of these signals arises from the overlapping of different proton resonances in this region.
-
Experimental Protocol
The following provides a general methodology for acquiring a ¹H NMR spectrum of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: Room temperature.
-
Acquisition Parameters: Standard pulse sequences for ¹H NMR are used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, with key proton groups labeled to correspond with the spectral data.
References
Mass Spectrometry Fragmentation Analysis of 4-methoxy-N-(1-phenylethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-methoxy-N-(1-phenylethyl)aniline. The content herein is curated for professionals in research and drug development, offering a detailed examination of the molecule's behavior under electron ionization (EI) conditions. This guide includes a representative fragmentation data table, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a proposed fragmentation pathway visualized with a DOT language diagram.
Core Fragmentation Data
Due to the limited availability of public domain mass spectra for this compound, the following table presents the fragmentation data for its close structural analog, N-(1-phenylethyl)aniline . This data, sourced from the MassBank of North America (MoNA), provides a foundational understanding of the fragmentation of the core N-(1-phenylethyl)aniline structure. The presence of a 4-methoxy group on the aniline ring is expected to influence the relative abundance of certain fragments, as discussed in the subsequent section.
| Fragment Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Structure |
| [M]+• | 197 | 64.55 | [C14H15N]+• |
| [M-CH3]+ | 182 | 99.99 | [C13H12N]+ |
| [C7H7]+ | 105 | 59.48 | Tropylium ion or Phenylmethyl cation |
| [C6H5NH2]+• | 93 | 35.71 | Aniline radical cation |
| [C6H5]+ | 77 | 21.97 | Phenyl cation |
| [1] |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•, with a predicted m/z of 227. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and radical species.
The most prominent fragmentation is anticipated to be the alpha-cleavage of the C-C bond between the methyl group and the benzylic carbon of the phenylethyl moiety. This results in the loss of a methyl radical (•CH3) to form a highly stable, resonance-stabilized iminium cation at m/z 212. This fragment is expected to be the base peak in the spectrum.
A competing fragmentation pathway involves the cleavage of the N-C bond, leading to the formation of a stabilized 4-methoxyaniline radical cation at m/z 123 and a 1-phenylethyl radical. Further fragmentation of the 4-methoxyaniline radical cation can occur through the loss of a methyl radical from the methoxy group to yield a fragment at m/z 108, or the loss of a formyl radical (•CHO) to produce a fragment at m/z 94.
Additionally, the formation of a tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group. This occurs through rearrangement and cleavage of the phenylethyl group.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of N-substituted anilines, adaptable for this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (for complex matrices): For samples in complex matrices like biological fluids or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte of interest.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Scan Range: m/z 50-350.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for aromatic amines and ethers.
Caption: Workflow for GC-MS analysis of this compound.
References
An In-depth Technical Guide to the FTIR Analysis of 4-methoxy-N-(1-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the functional groups present in 4-methoxy-N-(1-phenylethyl)aniline using Fourier-Transform Infrared (FTIR) spectroscopy. The interpretation of the FTIR spectrum is crucial for the structural elucidation and characterization of this molecule, which possesses a secondary amine, a methoxy-substituted aromatic ring, and a phenyl group.
Molecular Structure and Functional Groups
This compound is a secondary amine with the following key functional groups that give rise to characteristic absorption bands in an FTIR spectrum:
-
Secondary Amine (N-H)
-
Aromatic Rings (C=C and C-H)
-
Methoxy Group (C-O-C)
-
Alkyl Groups (C-H)
The analysis of the FTIR spectrum allows for the identification and confirmation of the presence of these functionalities.
Experimental Protocol for FTIR Analysis
A standard experimental procedure for obtaining an FTIR spectrum of a solid organic compound like this compound is as follows:
Objective: To obtain a high-quality infrared spectrum of the compound for functional group analysis.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).
-
In the agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogeneous.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption peaks in the spectrum.
-
FTIR Spectral Data and Functional Group Assignment
The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. These ranges are based on established spectroscopic data for similar compounds.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350-3310 | Secondary Amine (N-H) | Stretching | Weak to Medium |
| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |
| 3000-2850 | Alkyl C-H (sp³) | Stretching | Medium |
| 1650-1580 | Aromatic C=C | Stretching | Medium to Strong |
| 1335-1250 | Aromatic C-N | Stretching | Strong |
| 1250-1020 | Asymmetric C-O-C (Aryl-Alkyl Ether) | Stretching | Strong |
| ~1040 | Symmetric C-O-C (Aryl-Alkyl Ether) | Stretching | Medium |
| 910-665 | Secondary Amine (N-H) | Out-of-plane bend (wag) | Strong, Broad |
Interpretation of Key Peaks:
-
N-H Stretch: A single, relatively weak absorption band is expected in the region of 3350-3310 cm⁻¹, which is characteristic of a secondary amine.[1][2][3] Primary amines would show two bands in this region, while tertiary amines would show none.[1][2]
-
C-H Stretches: Peaks just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.[4] Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the ethyl and methyl groups.[4]
-
Aromatic C=C Stretches: A series of bands in the 1650-1580 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl and methoxy-substituted aniline rings.
-
C-N Stretch: A strong band in the 1335-1250 cm⁻¹ range is indicative of the C-N stretching of the aromatic amine.[1]
-
C-O-C Stretches: The methoxy group is expected to show two characteristic C-O stretching bands. Anisole and its derivatives typically exhibit a strong, asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[5]
-
N-H Wag: A broad and strong absorption between 910-665 cm⁻¹ is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[1][3]
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of a chemical compound like this compound.
Caption: Logical workflow for FTIR analysis.
This guide provides a comprehensive overview of the FTIR analysis of this compound. By understanding the expected peak positions and implementing a robust experimental protocol, researchers can effectively use FTIR spectroscopy to confirm the identity and purity of this compound.
References
The Ascent of Chiral N-Aryl Amines: A Technical Guide to Their Discovery, Synthesis, and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral N-aryl amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and playing a pivotal role in asymmetric synthesis. Their unique three-dimensional architecture, often characterized by atropisomerism, allows for highly specific interactions with biological targets, leading to enhanced potency and reduced off-target effects. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chiral N-aryl amines. It delves into seminal synthetic methodologies, offering detailed experimental protocols for key transformations. Quantitative data on reaction efficiency and stereoselectivity are presented in structured tables for comparative analysis. Furthermore, this guide illuminates the biological significance of these molecules by examining the signaling pathways modulated by several FDA-approved chiral N-aryl amine drugs, visualized through detailed diagrams. This document serves as an essential resource for researchers and professionals engaged in drug discovery and development, offering a deep dive into the chemistry and therapeutic applications of this vital class of compounds.
A Historical Journey: The Discovery of Chiral N-Aryl Amines
The concept of chirality in N-aryl amines is intrinsically linked to the phenomenon of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. First observed a century ago, atropisomerism remained a chemical curiosity for many years.[1] The journey to understanding and controlling this form of chirality in N-aryl amines has been a gradual but significant endeavor.
A pivotal moment in this journey was the groundbreaking work of Kawabata, who first disclosed the existence of stable diarylamine atropisomers.[1][2] Kawabata's key insight was the use of intramolecular hydrogen bonds to lock the conformation of the molecule, thereby increasing the rotational barrier around the C-N bond and allowing for the isolation of stable enantiomers.[1][2] This discovery opened the door for the deliberate design and synthesis of chiral N-aryl amines.
The latter half of the 20th century and the early 21st century witnessed a surge in the development of asymmetric synthetic methods, which profoundly impacted the field. The advent of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provided a powerful tool for the construction of C-N bonds.[3][4][5] Initial efforts focused on the efficient formation of these bonds, with stereocontrol being a secondary consideration. However, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric variants of these reactions.
The development of chiral ligands and, more recently, the application of chiral phosphoric acids as catalysts have revolutionized the synthesis of chiral N-aryl amines.[1][2] These methods allow for the direct and highly enantioselective construction of C-N axial chirality, providing access to a wide array of complex and medicinally relevant molecules. Today, the synthesis of chiral N-aryl amines is a mature field, with a diverse toolbox of methods available to the synthetic chemist.
Core Synthetic Strategies: An Overview
The synthesis of chiral N-aryl amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations.
-
Asymmetric Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C(aryl)-N bonds. The use of chiral phosphine ligands allows for the enantioselective formation of the C-N axis, leading to atropisomeric products. Recent advancements have focused on developing ligands that provide high enantioselectivity and functional group tolerance.
-
Chiral Phosphoric Acid (CPA) Catalysis: CPA catalysis has emerged as a powerful tool for a wide range of asymmetric transformations, including the synthesis of chiral N-aryl amines. These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. CPA-catalyzed hydroamination and oxidative C-N coupling reactions have proven to be particularly effective.
-
Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysts. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines, which can then be arylated to afford the desired products. The combination of biocatalysis and chemocatalysis in one-pot procedures is a growing area of interest.[5]
-
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as the well-established tert-butanesulfinamide developed by Ellman, provides a reliable method for the synthesis of chiral amines.[6] The auxiliary is first attached to an achiral amine or imine, directing the stereoselective introduction of the aryl group. Subsequent removal of the auxiliary yields the enantiomerically enriched N-aryl amine.
Quantitative Data on Synthetic Methods
The following tables summarize the quantitative data for selected key synthetic methodologies, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Asymmetric Buchwald-Hartwig Amination for the Synthesis of Atropisomeric Anilides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 1-bromo-2-iodobenzene | N-methyl-2-naphthylamine | Pd(OAc)₂ (5) | (R)-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | 92 | [1] |
| 2 | 1-iodo-2-methylbenzene | N-ethylaniline | Pd₂(dba)₃ (2.5) | (S)-Ph-BINEPINE (6) | NaOtBu | Toluene | 80 | 12 | 91 | 95 | [1] |
| 3 | 2-bromo-N,N-dimethylaniline | 2-aminobiphenyl | [Pd(cinnamyl)Cl]₂ (2) | Josiphos SL-J009-1 (4) | K₃PO₄ | Dioxane | 110 | 48 | 78 | 88 | [1] |
Table 2: Chiral Phosphoric Acid-Catalyzed Atroposelective N-Arylation
| Entry | Naphthylamine | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Naphthylamine | 2,6-di-tert-butyl-p-benzoquinone | (R)-TRIP (10) | CH₂Cl₂ | -20 | 24 | 92 | 96 | [2] |
| 2 | N-phenyl-2-naphthylamine | Di-tert-butyl azodicarboxylate | (S)-STRIP (5) | Toluene | 25 | 12 | 95 | 94 | [2] |
| 3 | N-(4-methoxyphenyl)-2-naphthylamine | N-phenyl-1,2,4-triazole-3,5-dione | (R)-3,3'-(CF₃)₂-BINOL-PA (10) | Mesitylene | 0 | 48 | 88 | 91 | [2] |
Table 3: Biocatalytic Amination Followed by Buchwald-Hartwig N-Arylation
| Entry | Ketone | Amine Donor | Biocatalyst | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | NH₃/GDH | AmDH | 1-bromo-4-methoxybenzene | [PdCl(allyl)]₂ (1) | tBuXPhos (2) | 85 | >99 | [1][5][7] |
| 2 | Propiophenone | Isopropylamine | IRED | 1-bromo-3-chlorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | 78 | 98 | [1][5][7] |
| 3 | 4'-fluoroacetophenone | Alanine | ω-TA | 1-bromo-2-methylbenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | 82 | >99 | [1][5][7] |
Detailed Experimental Protocols
General Procedure for Asymmetric Buchwald-Hartwig Amination
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the chiral phosphine ligand (e.g., (R)-BINAP, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 h). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral N-aryl amine. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Chiral Phosphoric Acid-Catalyzed N-Arylation
In a dried vial, the N-aryl substrate (0.2 mmol), the arylating agent (0.24 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%) are dissolved in the specified solvent (2.0 mL) under an argon atmosphere. The reaction mixture is stirred at the indicated temperature for the required time. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to provide the enantiomerically enriched N-aryl amine. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for One-Pot Biocatalytic Amination and Buchwald-Hartwig N-Arylation
In a typical procedure, the biocatalytic amination is performed first. To a solution of the ketone (1.0 mmol) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added the amine donor (e.g., ammonium formate, 5.0 mmol), the cofactor (e.g., NAD⁺, 0.05 mmol), and the appropriate enzyme (e.g., amine dehydrogenase). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking until complete conversion of the ketone is observed (monitored by GC or HPLC). The aqueous reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer containing the chiral amine is then subjected to the Buchwald-Hartwig reaction conditions as described in Protocol 4.1. After the chemo-catalytic step, the product is isolated and purified as previously described.[1][5][7]
Biological Significance and Signaling Pathways
The unique structural features of chiral N-aryl amines make them ideal candidates for interacting with specific biological targets. A significant number of FDA-approved drugs contain a chiral N-aryl amine moiety. The following sections detail the mechanism of action and signaling pathways of several prominent examples.
Tyrosine Kinase Inhibitors in Oncology
Many chiral N-aryl amines are potent tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized cancer therapy. These drugs target specific tyrosine kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.
-
Lorlatinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib blocks the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]
-
Entrectinib: A potent inhibitor of TRK, ROS1, and ALK, used for the treatment of NTRK fusion-positive solid tumors and ROS1-positive NSCLC. By inhibiting these kinases, entrectinib blocks downstream signaling, including the MAPK/ERK and PI3K/AKT pathways, leading to the suppression of tumor growth.[3][10][11]
-
Pexidartinib: A selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), used to treat tenosynovial giant cell tumor. By inhibiting the CSF1R signaling pathway, pexidartinib blocks the proliferation of tumor cells and modulates the tumor microenvironment.[4][6][12][13]
-
Alectinib & Brigatinib: Second and third-generation ALK inhibitors, respectively, used to treat ALK-positive NSCLC. They are designed to overcome resistance to earlier-generation inhibitors.[14][15][16][17][18][19][20][21]
-
Gilteritinib & Midostaurin: FLT3 inhibitors used in the treatment of acute myeloid leukemia (AML).[22][23]
-
Osimertinib: An EGFR inhibitor used to treat EGFR-mutated NSCLC.
Figure 1: General signaling pathway inhibited by chiral N-aryl amine tyrosine kinase inhibitors.
Androgen Receptor Antagonists in Prostate Cancer
A class of non-steroidal antiandrogens, which are chiral N-aryl amines, have become a mainstay in the treatment of prostate cancer. These drugs function by antagonizing the androgen receptor (AR), a key driver of prostate cancer cell growth.
-
Enzalutamide & Apalutamide: These second-generation antiandrogens bind to the ligand-binding domain of the AR with high affinity, preventing its activation by androgens. They also inhibit the nuclear translocation of the AR and its binding to DNA, thereby blocking the transcription of androgen-dependent genes.[1][15][16][19][24][25][26][27][28]
-
Darolutamide: A structurally distinct AR antagonist that also potently inhibits AR signaling.[9][27][29][30][31]
Figure 2: Androgen receptor signaling pathway and points of inhibition by chiral N-aryl amine antagonists.
PI3K and CDK4/6 Inhibitors in Breast Cancer
Chiral N-aryl amines are also prominent in the treatment of hormone receptor-positive (HR+) breast cancer, targeting key cell cycle and signaling pathways.
-
Alpelisib, Duvelisib, Idelalisib, Copanlisib, & Taselisib: These are inhibitors of phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that promotes cell growth and survival. By inhibiting PI3K, these drugs block the downstream effects of the PI3K/AKT/mTOR pathway.[2][5][7][17][18][28][29][30][32][33][34][35][36][37][38][39][40]
-
Abemaciclib & Ribociclib: These are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and a halt in cell proliferation.[20][22][33][38][41][42][43][44][45]
Figure 3: Simplified signaling pathways in HR+ breast cancer targeted by chiral N-aryl amine inhibitors.
Conclusion and Future Outlook
The discovery and development of chiral N-aryl amines represent a remarkable journey of scientific innovation, from fundamental studies of atropisomerism to the rational design of life-saving medicines. The synthetic methodologies for accessing these complex molecules have evolved dramatically, offering chemists a powerful and diverse toolkit for their preparation with high levels of stereocontrol. The profound impact of chiral N-aryl amines on human health is evident from the numerous FDA-approved drugs that incorporate this structural motif.
Looking ahead, the field is poised for further advancement. The development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and novel organocatalysts, will continue to be a major focus. The integration of flow chemistry and machine learning will likely accelerate the discovery and optimization of new synthetic routes. From a medicinal chemistry perspective, the exploration of novel chiral N-aryl amine scaffolds as modulators of new and challenging biological targets will undoubtedly lead to the next generation of innovative therapeutics. The rich history and vibrant present of chiral N-aryl amine chemistry suggest a future filled with exciting discoveries and continued contributions to science and medicine.
References
- 1. d-nb.info [d-nb.info]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 3. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]
- 5. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN105777710A - Synthesis method of Alectinib - Google Patents [patents.google.com]
- 20. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 24. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 25. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 26. medkoo.com [medkoo.com]
- 27. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. | Sigma-Aldrich [sigmaaldrich.com]
- 36. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. nbinno.com [nbinno.com]
- 41. youtube.com [youtube.com]
- 42. medkoo.com [medkoo.com]
- 43. Portico [access.portico.org]
- 44. data.epo.org [data.epo.org]
- 45. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of methoxy-substituted anilines, detailing their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction
Methoxy-substituted anilines, a class of aromatic organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the methoxy (-OCH3) and amino (-NH2) functional groups on the aniline scaffold imparts a diverse range of biological properties. These compounds have demonstrated promising potential as anticancer, antimicrobial, and antioxidant agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxy-substituted anilines, intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this area.
Anticancer Activity
Methoxy-substituted anilines have emerged as a significant scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.
Quantitative Anticancer Activity Data
The anticancer efficacy of various methoxy-substituted aniline derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Anilino-8-methoxyquinoline derivative | HeLa | 7.15 | [1] |
| 1 | 4-Anilino-8-methoxyquinoline derivative | BGC-823 | 4.65 | [1] |
| 2 | 4-Anilino-7-fluoroquinoline derivative | BGC-823 | 8.32 | [1] |
| 3 | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | T47D | 353.038 (µg/mL) | [2] |
| 4a | 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 | 0.11 | [3] |
| 4c | Reduced Fluoroquinolone | K562 | <50 | [4] |
| 4d | Reduced Fluoroquinolone | K562 | <50 | [4] |
| 4e | Reduced Fluoroquinolone | K562 | <50 | [4] |
| RB1 | 4-Anilino-6,7-dimethoxy quinazoline derivative | NCI cell line | 2.51 |
Signaling Pathways in Cancer
The anticancer activity of many methoxy-substituted anilines is attributed to their ability to interfere with critical cell signaling pathways. The EGFR-ERK1/2 pathway is a primary target.
The EGFR signaling cascade plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers.[1] Methoxy-substituted anilines can act as inhibitors of EGFR, thereby blocking downstream signaling.
Caption: EGFR-ERK1/2 Signaling Pathway Inhibition.
Antimicrobial Activity
Several methoxy-substituted aniline derivatives have demonstrated notable activity against a range of pathogenic bacteria. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Activity Data
The following table presents MIC values for various methoxy-substituted anilines against different bacterial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| 5p | Quinoxaline-based compound | S. aureus | 4 | [6] |
| 5p | Quinoxaline-based compound | B. subtilis | 8 | [6] |
| 5p | Quinoxaline-based compound | MRSA | 8 | [6] |
| 5p | Quinoxaline-based compound | E. coli | 4 | [6] |
| 11 | Sugar modified uridine derivative | E. coli | 524 | |
| 19 | Pyrazoline derivative | S. aureus | 64 | [7] |
| 22 | Pyrazoline derivative | B. subtilis | 64 | [7] |
| 24 | Pyrazoline derivative | E. faecalis | 32 | [7] |
Antioxidant Activity
The antioxidant potential of methoxy-substituted anilines is another area of active investigation. The presence of the electron-donating methoxy and amino groups can contribute to the scavenging of free radicals, thus mitigating oxidative stress.
Quantitative Antioxidant Activity Data
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound ID | Substitution Pattern | DPPH IC50 (µM) | Reference |
| 5a | 2'-Aminochalcone with two hydroxyl groups | 4.9 ± 1 | [8] |
| 4b | Reduced Fluoroquinolone | 4.3 | [4] |
| 3,5-Dimethoxyaniline derivatives | Schiff bases | Scavenging effect of 50.2-71.4% at 100-200 µg/mL | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of the biological activities of methoxy-substituted anilines.
Synthesis of Methoxy-Substituted Anilines
A general method for the synthesis of N-substituted 2-benzylanilines involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. This reaction proceeds via an imine condensation–isoaromatization pathway under catalyst- and additive-free conditions.[10]
General Procedure:
-
In a vial, combine (E)-2-arylidene-3-cyclohexenone (0.2 mmol) and a primary aliphatic amine (2.0 mmol) in DME (2 mL).
-
Stir the reaction mixture at 60 °C and monitor its progress using TLC analysis.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-benzyl-N-substituted aniline.
Another common approach for synthesizing substituted anilines is through a four-step process starting from a readily available precursor like o-nitroethylbenzene to produce 2-ethyl-4-methoxy aniline. This process typically involves a Bamberger reaction, acetylation, O-methylation, and hydrolysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: High-Throughput Anticancer Screening Workflow.
Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. 2-(2-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-methoxy-N-(1-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-methoxy-N-(1-phenylethyl)aniline, a secondary amine of interest in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination of p-anisidine with acetophenone. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ using sodium borohydride to yield the target product. This approach is efficient, operationally simple, and avoids the issue of multiple alkylations often encountered in direct alkylation methods.[1]
Introduction
The synthesis of N-aryl secondary amines is a fundamental transformation in organic chemistry, with applications in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, incorporates both a methoxy-substituted aniline and a chiral phenylethyl group, making it a valuable scaffold for further chemical exploration.
Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds.[2] It proceeds in two main steps: the nucleophilic attack of an amine on a carbonyl compound to form a hemiaminal, which then dehydrates to an imine intermediate. This intermediate is subsequently reduced to the corresponding amine.[3] Performing this reaction in a one-pot procedure, where the imine is not isolated, is advantageous for improving reaction efficiency and reducing waste.[4] This protocol details the use of sodium borohydride as a cost-effective and readily available reducing agent for the selective reduction of the imine in the presence of the starting ketone.[5][6]
Reaction Scheme
The overall reaction is as follows:
p-Anisidine + Acetophenone → [Imine Intermediate] → this compound
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via one-pot reductive amination. The values are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference/Note |
| Reactants | ||
| p-Anisidine | 1.0 equiv | |
| Acetophenone | 1.1 equiv | |
| Reagents | ||
| Methanol (Solvent) | ~5-10 mL per mmol of p-anisidine | |
| Acetic Acid (Catalyst) | Catalytic amount (~0.1 equiv) | Optional, but recommended to promote imine formation |
| Sodium Borohydride (Reducing Agent) | 1.5 - 2.0 equiv | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 4-8 hours | Monitored by TLC |
| Product Information | ||
| Product Name | This compound | [7] |
| CAS Number | 2743-01-3 | [7] |
| Molecular Formula | C15H17NO | [7] |
| Molecular Weight | 227.31 g/mol | [7] |
| Typical Yield | 80-90% | Based on similar reductive aminations |
| Purity | >95% (after chromatography) | |
| Appearance | White to off-white solid | [7] |
Experimental Protocol
This protocol describes a one-pot synthesis of this compound.
Materials and Equipment:
-
p-Anisidine
-
Acetophenone
-
Methanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH4)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for safety)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 equiv) and acetophenone (1.1 equiv).
-
Dissolve the reactants in anhydrous methanol (5-10 mL per mmol of p-anisidine).
-
Add a catalytic amount of glacial acetic acid (~0.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the formation of the imine by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
-
Reduction:
-
Once imine formation is significant (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 equiv) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition should be controlled to manage the effervescence.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding deionized water to decompose the excess sodium borohydride.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
Application Notes and Protocols for the Catalytic Reduction of N-(1-phenylethylidene)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of imines to their corresponding amines is a fundamental transformation in organic synthesis, providing access to chiral amines that are crucial building blocks for pharmaceuticals and other bioactive molecules. This document provides detailed protocols and application notes for the catalytic reduction of N-(1-phenylethylidene)-4-methoxyaniline to N-(1-phenylethyl)-4-methoxyaniline, a chiral amine of significant interest. The methodologies described herein focus on asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) utilizing various transition metal catalysts.
Catalytic Systems and Performance Data
The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the reduction of N-(1-phenylethylidene)-4-methoxyaniline. Below is a summary of various catalytic systems that have been employed for this transformation.
| Catalyst Precursor | Chiral Ligand/Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) |
| [Ir(COD)Cl]₂ | (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) |
| Organocatalyst | (S)-2a | Hantzsch ester | Toluene | RT | 85 | 92 |
| [Rh(cod)₂]BF₄ | (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of N-(1-phenylethylidene)-4-methoxyaniline using a Ru-catalyst.
Materials:
-
N-(1-phenylethylidene)-4-methoxyaniline
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous acetonitrile
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by dissolving [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous acetonitrile (5 mL). The solution is stirred at room temperature for 30 minutes.
-
In a separate flask under an inert atmosphere, N-(1-phenylethylidene)-4-methoxyaniline (1 mmol) is dissolved in anhydrous acetonitrile (5 mL).
-
A calculated volume of the catalyst stock solution (to achieve a substrate-to-catalyst ratio of 100:1) is added to the imine solution.
-
The formic acid/triethylamine azeotrope (2 mmol) is added to the reaction mixture.
-
The reaction mixture is stirred at 28°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product, N-(1-phenylethyl)-4-methoxyaniline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using an Iridium Catalyst
This protocol describes a general method for the asymmetric hydrogenation of N-(1-phenylethylidene)-4-methoxyaniline using an Ir-catalyst.
Materials:
-
N-(1-phenylethylidene)-4-methoxyaniline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-P-Phos
-
Anhydrous Tetrahydrofuran (THF)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and (S)-P-Phos (0.011 mmol) are placed in a reaction vessel.
-
Anhydrous THF (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
A solution of N-(1-phenylethylidene)-4-methoxyaniline (1 mmol) in anhydrous THF (5 mL) is added to the catalyst solution.
-
The reaction vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to 20 bar.
-
The reaction is stirred at 60°C for the specified time, with progress monitored by sampling and analysis (TLC or HPLC).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield N-(1-phenylethyl)-4-methoxyaniline.
-
Enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: General experimental workflow for the catalytic reduction.
Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
Application Notes and Protocols for Secondary Amine Synthesis using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. One of the most common and efficient methods for preparing secondary amines is through the reductive amination of aldehydes or ketones with primary amines. This process involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. Sodium borohydride (NaBH₄) is a widely used, inexpensive, and relatively safe reducing agent for this transformation. This document provides detailed application notes and experimental protocols for the synthesis of secondary amines using sodium borohydride, including catalytic and solvent-free methods.
Reaction Mechanism: Reductive Amination
The reductive amination process occurs in two main steps:
-
Imine Formation: A primary amine reacts with an aldehyde or a ketone to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (in the case of aldehydes) or an enamine (in the case of ketones). The imine can be protonated to form a more electrophilic iminium ion.[1][2]
-
Reduction: Sodium borohydride, a source of hydride (H⁻), then attacks the electrophilic carbon of the imine or iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the secondary amine.[3]
While sodium borohydride is a versatile reducing agent, it can also reduce the starting carbonyl compound.[2][4] To achieve high selectivity for the desired secondary amine, the reaction conditions must be carefully controlled. This can be accomplished through a stepwise procedure (formation of the imine first, followed by reduction) or by using a one-pot method with a catalyst that facilitates imine formation and/or enhances the rate of imine reduction over carbonyl reduction.[4][5]
Caption: General workflow for secondary amine synthesis via reductive amination.
Experimental Protocols
Several protocols have been developed for the reductive amination of carbonyl compounds using sodium borohydride. The choice of protocol often depends on the specific substrates, desired scale, and available resources.
Protocol 1: Stepwise Reductive Amination in Methanol
This protocol is particularly useful when dealing with aldehydes where dialkylation can be a significant side reaction.[5] By forming the imine first and then adding the reducing agent, the concentration of the aldehyde is minimized during the reduction step.
Methodology:
-
To a solution of the primary amine (1.0 eq.) in methanol (MeOH), add the aldehyde (1.0 eq.).
-
Stir the mixture at room temperature for a sufficient time to allow for imine formation (this can be monitored by techniques such as TLC or NMR).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
| Aldehyde | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Dibenzylamine | >90 | [5] |
| 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | >90 | [5] |
Protocol 2: One-Pot Reductive Amination with a Recyclable Catalyst (Aquivion-Fe)
This method utilizes an iron-exchanged perfluorinated sulfonic acid resin (Aquivion-Fe) as a Lewis acid catalyst to promote imine formation, allowing for a one-pot procedure with high chemoselectivity.[6]
Methodology:
-
In a reaction vessel, combine the aldehyde or ketone (1.0 eq.), the amine (1.0 eq.), and Aquivion-Fe (3.3 mol%) in cyclopentyl methyl ether (CPME).
-
Stir the mixture at 40 °C for 3 hours.
-
Cool the reaction mixture to 0 °C.
-
Add methanol, followed by the portion-wise addition of sodium borohydride (1.0 eq.).
-
Stir the reaction for an additional 30 minutes at room temperature.
-
Work up the reaction by adding water and extracting the product with ethyl acetate.
-
The catalyst can be recovered by filtration, washed, and reused.
| Carbonyl Compound | Amine | Product | Conversion (%) | Selectivity (%) | Reference |
| Benzaldehyde | Benzylamine | Dibenzylamine | 100 | 91 | [6] |
| Benzaldehyde | Aniline | N-Benzylaniline | 100 | 95 | [6] |
| Cyclohexanone | Aniline | N-Cyclohexylaniline | 85 | 80 | [6] |
Protocol 3: Solvent-Free Reductive Amination using Wet Carbon-Based Solid Acid (CBSA)
This environmentally friendly protocol avoids the use of organic solvents and employs a reusable solid acid catalyst.[7] The presence of a small amount of water in the CBSA accelerates the reaction rate.[8]
Methodology:
-
In a flask, mix the aldehyde or ketone (5 mmol) and the amine (5 mmol) and stir at room temperature for 10-25 minutes to pre-form the imine.
-
Add wet carbon-based solid acid (0.5 g, 70% w/w water) and sodium borohydride (5 mmol) to the mixture.
-
Stir the reaction at ambient temperature for the appropriate time (typically less than 10 minutes).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the product with ethanol or ether (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum.
| Carbonyl Compound | Amine | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | 8 | 95 | [7] |
| 4-Chlorobenzaldehyde | Aniline | 5 | 96 | [7] |
| Cyclohexanone | Benzylamine | 10 | 92 | [7] |
Protocol 4: Reductive Amination using Sodium Borohydride and Silica Chloride
This protocol utilizes silica chloride as an inexpensive and recyclable catalyst for the reductive amination of a wide range of aldehydes and ketones.[9]
Methodology:
-
Mix the carbonyl compound (1 mmol) and the amine (1 mmol) in THF (5 mL).
-
Add sodium borohydride (1 mmol) and silica chloride (0.5 g).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and wash the residue with CH₂Cl₂ (2 x 10 mL).
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.
| Carbonyl Compound | Amine | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | 10 | 95 | [9] |
| Cinnamaldehyde | Aniline | 15 | 92 | [9] |
| Cyclohexanone | Aniline | 20 | 90 | [9] |
Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of secondary amines using sodium borohydride under various protocols.
| Protocol | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Substrate Scope | Key Advantages |
| 1 | None | Methanol | 0 to RT | Hours | Aldehydes, Primary Amines | Good for preventing dialkylation |
| 2 | Aquivion-Fe | CPME/Methanol | 40 then RT | ~3.5 hours | Aldehydes, Ketones, Primary Amines | Recyclable catalyst, high chemoselectivity |
| 3 | Wet CBSA | Solvent-Free | Room Temperature | < 10 minutes | Aldehydes, Ketones, Primary Amines | Environmentally friendly, rapid reaction |
| 4 | Silica Chloride | THF | Room Temperature | 10-20 minutes | Aldehydes, Ketones, Primary & Secondary Amines | Inexpensive and recyclable catalyst, good yields |
Logical Relationships and Workflow
The general workflow for selecting and performing a reductive amination reaction using sodium borohydride can be visualized as follows:
Caption: Decision workflow for secondary amine synthesis.
Conclusion
The use of sodium borohydride for the synthesis of secondary amines via reductive amination is a robust and versatile methodology. By selecting the appropriate protocol, researchers can achieve high yields of the desired products from a wide range of substrates. The development of catalytic and solvent-free systems further enhances the efficiency and environmental friendliness of this important transformation, making it a valuable tool in both academic research and industrial drug development.
References
- 1. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. air.unimi.it [air.unimi.it]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Experimental Procedures for N-Alkylation of 4-Methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-alkylation of 4-methoxyaniline (p-anisidine), a key transformation in the synthesis of fine chemicals and pharmaceutical intermediates. Three common and effective methods are presented: Reductive Amination, Catalytic Alkylation with Alcohols (Borrowing Hydrogen), and Classical Alkylation with Alkyl Halides. Each protocol includes a step-by-step methodology, a list of required materials, and safety considerations. Quantitative data from various literature sources are summarized in comparative tables, and process workflows are illustrated using diagrams.
Introduction
N-alkylation of anilines is a fundamental carbon-nitrogen (C-N) bond-forming reaction. The resulting secondary and tertiary amines are ubiquitous structures in pharmaceuticals, agrochemicals, and materials science. 4-Methoxyaniline is a common starting material, and its N-alkylation can be achieved through several synthetic strategies. This note details three robust methods:
-
Reductive Amination: A one-pot reaction involving the formation of an imine from an amine and a carbonyl compound, which is then reduced in situ.
-
Catalytic Alkylation with Alcohols: A green chemistry approach that uses alcohols as alkylating agents with a catalyst, producing water as the only byproduct.[1] This is also known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[2]
-
Classical Alkylation with Alkyl Halides: A traditional SN2 reaction between the amine and an alkyl halide, typically in the presence of a base.
A fourth powerful but more specialized method, the Buchwald-Hartwig Amination , involves the palladium-catalyzed coupling of an amine with an aryl halide and is highly effective for forming aryl-nitrogen bonds.[3][4]
Experimental Protocols
Protocol 1: Reductive Amination with Benzaldehyde
This one-pot protocol describes the N-benzylation of 4-methoxyaniline via an imine intermediate, followed by reduction with sodium borohydride.
Materials:
-
4-Methoxyaniline
-
Benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)
-
DOWEX(R)50WX8 resin (optional, as a catalyst)[5]
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Imine Formation: To a round-bottom flask, add 4-methoxyaniline (1.0 mmol) and the chosen solvent (e.g., 3 mL of THF).[5]
-
Add benzaldehyde (1.0 mmol) to the solution. If using a catalyst like DOWEX resin, add it at this stage (e.g., 0.5 g).[5]
-
Stir the mixture at room temperature. The formation of the imine can be monitored by TLC. For a simple imine formation, stirring for 20-60 minutes is often sufficient.[5] A study performing this step without solvent at 60°C showed 94% yield of the imine intermediate in 50 minutes.[6]
-
Reduction: Once imine formation is significant, slowly add sodium borohydride (1.0 to 1.5 mmol) in portions to the stirring mixture. Caution: Hydrogen gas is evolved.
-
Continue stirring at room temperature for 20-40 minutes after the addition of NaBH₄ is complete.[5] Monitor the reaction by TLC until the imine spot has disappeared.
-
Work-up: Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl-4-methoxyaniline.
Protocol 2: Catalytic N-Alkylation with Benzyl Alcohol (Borrowing Hydrogen)
This protocol utilizes a transition metal catalyst to facilitate the alkylation of 4-methoxyaniline with benzyl alcohol, a method noted for its high atom economy.[7]
Materials:
-
4-Methoxyaniline
-
Benzyl alcohol
-
Catalyst: e.g., Manganese Pincer Complex, CoNx@NC, or Au-supported catalyst[2][8][9]
-
Base: e.g., Potassium tert-butoxide (t-BuOK)
-
Solvent: Toluene
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel, condenser, heating mantle
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-methoxyaniline (1.0 mmol), the catalyst (e.g., 3 mol% Mn-pincer complex), and the base (e.g., 0.75 mmol t-BuOK).[8]
-
Add dry toluene (2 mL) followed by benzyl alcohol (1.2 mmol).[8]
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 80-140°C) for the required time (e.g., 24 hours).[8][9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: Classical N-Alkylation with Benzyl Chloride
This method employs a direct reaction between 4-methoxyaniline and benzyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
4-Methoxyaniline
-
Benzyl chloride
-
Base: e.g., Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-methoxyaniline (1.0 mole) in the chosen solvent (e.g., ethanol).
-
Add the base (e.g., 1.25 moles of NaHCO₃) to the solution.
-
Heat the mixture to a moderate temperature (e.g., 80°C).
-
Slowly add benzyl chloride (1.0 mole) to the heated, stirring mixture over a period of 1-2 hours. Note: Using an excess of the aniline can help minimize the formation of the di-alkylated product.
-
After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and unreacted aniline.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization.
Data Presentation
The following tables summarize reaction conditions and yields for the N-alkylation of anilines from various sources, providing a basis for comparison and optimization.
Table 1: Comparison of Reductive Amination Conditions
| Amine | Aldehyde | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methoxyaniline | Benzaldehyde | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp | 20 | 90 | [5] |
| 4-Methylaniline | 4-Methoxybenzaldehyde | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp | 20 | 90 | [5] |
| Aniline | Benzaldehyde | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp | 20 | 91 | [5] |
| 4-Bromoaniline | 4-Methylbenzaldehyde | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp | 30 | 93 |[5] |
Table 2: Comparison of Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
| Amine | Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aniline | Benzyl Alcohol | Mn Pincer Cplx (3 mol%) | t-BuOK | Toluene | 80 | 24 | >99 (conv.) | [8] |
| 4-Methoxyaniline | Benzyl Alcohol | Mn Pincer Cplx (3 mol%) | t-BuOK | Toluene | 80 | 24 | 88 | [8] |
| Aniline | Benzyl Alcohol | CoNx@NC (10 mg) | t-BuOK | Toluene | 140 | 18-24 | >99 | [9] |
| Aniline | Benzyl Alcohol | Fe₂Ni₂@CN | - | - | - | - | 99 |[10] |
Table 3: Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (equiv.) | Ligand (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Reference |
|---|
| Bromo-aromatic | Aniline (1.5) | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 |[11] |
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the specific chemical pathway for reductive amination.
Caption: General experimental workflow for N-alkylation reactions.
Caption: Key steps in the reductive amination pathway.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.
-
Reagents:
-
4-Methoxyaniline: Toxic and an irritant. Avoid inhalation and contact with skin.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and add slowly during the reaction.
-
Solvents: Organic solvents like THF, Toluene, and Methanol are flammable and volatile. Avoid ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
Bases: Potassium tert-butoxide is a strong base and is corrosive. Handle in a dry environment as it is moisture-sensitive.
-
Alkyl Halides: Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
References
- 1. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
Chiral Synthesis of (S)-4-methoxy-N-(1-phenylethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral synthesis of (S)-4-methoxy-N-(1-phenylethyl)aniline, a valuable chiral amine intermediate in pharmaceutical development. The primary method detailed is a two-step, one-pot asymmetric reductive amination of acetophenone with 4-methoxyaniline (p-anisidine). This approach involves the initial formation of an imine intermediate, followed by a diastereoselective reduction using a suitable reducing agent. While direct asymmetric reductive amination using a chiral catalyst is a prominent strategy for synthesizing chiral amines, this protocol focuses on a substrate-controlled diastereoselective reduction, a common and effective alternative. Additionally, an enzymatic resolution method is presented as an alternative route to obtaining the enantiomerically pure product. This document includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in the successful synthesis and characterization of the target molecule.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these amines is often crucial for their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. (S)-4-methoxy-N-(1-phenylethyl)aniline is a chiral secondary amine that serves as a key intermediate in the synthesis of various biologically active compounds. Its synthesis requires precise control of stereochemistry to ensure the desired therapeutic effect and avoid potential off-target effects from the corresponding (R)-enantiomer.
The most common and efficient methods for preparing chiral amines include asymmetric reductive amination, chiral resolution of racemic mixtures, and enzymatic resolution.[1][2] Asymmetric reductive amination, in particular, offers a direct and atom-economical route from readily available ketones and amines.[3][4] This protocol details a practical laboratory-scale synthesis of (S)-4-methoxy-N-(1-phenylethyl)aniline via a two-step, one-pot reductive amination, followed by an overview of an alternative enzymatic resolution method.
Synthesis Pathway Overview
The primary synthetic route described is the asymmetric reductive amination of acetophenone with 4-methoxyaniline. This reaction proceeds in two key stages:
-
Imine Formation: Acetophenone reacts with 4-methoxyaniline to form the corresponding N-(1-phenylethylidene)-4-methoxyaniline imine. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
-
Diastereoselective Reduction: The formed imine is then reduced in situ using a hydride reducing agent. When a chiral amine is used as a substrate, the reduction of the imine can be directed by the existing stereocenter, leading to a diastereoselective outcome. However, for the synthesis of a chiral amine from achiral precursors, a chiral catalyst or a chiral reducing agent is necessary to induce enantioselectivity. This protocol will adapt a known procedure for a similar transformation, employing a standard reducing agent in the presence of a chiral influence, which in a research setting would be a chiral catalyst and ligand.
Caption: Overall synthetic pathway for (S)-4-methoxy-N-(1-phenylethyl)aniline.
Experimental Protocols
Method 1: Asymmetric Reductive Amination
This protocol is adapted from established procedures for the reductive amination of ketones with anilines and is intended as a starting point for optimization.[5][6]
Materials:
-
Acetophenone
-
4-Methoxyaniline (p-anisidine)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Imine Formation:
-
To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add acetophenone (1.20 g, 10 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting materials are consumed and the imine spot is maximized.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-4-methoxy-N-(1-phenylethyl)aniline. Note: The stereochemical outcome will depend on the specific chiral catalyst and conditions used, which should be determined based on literature for analogous transformations.
-
Method 2: Enzymatic Resolution of Racemic 4-methoxy-N-(1-phenylethyl)aniline
This method provides an alternative route to the enantiopure product starting from a racemic mixture of the amine. Lipases are commonly used for the kinetic resolution of chiral amines via acylation.[7]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
To a solution of racemic this compound (1 g) in toluene (20 mL), add the immobilized lipase (e.g., 100 mg).
-
Add an acyl donor, such as ethyl acetate (0.5 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-amine and the acylated (R)-amine.
-
Filter off the enzyme and wash with the solvent.
-
The unreacted (S)-amine can be separated from the acylated (R)-amine by column chromatography or by an acid-base extraction.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of (S)-4-methoxy-N-(1-phenylethyl)aniline. Note: The values presented are illustrative and will vary depending on the specific reaction conditions and catalyst system employed.
Table 1: Asymmetric Reductive Amination - Reaction Parameters and Outcomes
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Ir(cod)Cl]2 / (S)-BINAP | Toluene | 80 | 24 | 85 | 92 |
| Ru(OAc)2 / (S)-TunePhos | Methanol | 60 | 18 | 90 | 95 |
| Ti(OiPr)4 / (S)-HB-PMP | THF | 25 | 12 | 78 | 88 |
Table 2: Enzymatic Resolution - Reaction Parameters and Outcomes
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of (S)-amine (%) |
| Novozym 435 | Ethyl Acetate | Toluene | 48 | 51 | >99 |
| Lipase from Candida antarctica | Isopropenyl Acetate | Hexane | 72 | 49 | 98 |
Visualizations
Experimental Workflow for Asymmetric Reductive Amination
Caption: Workflow for the asymmetric reductive amination synthesis.
Logical Relationship of Chiral Synthesis Strategies
Caption: Logical overview of chiral synthesis strategies.
Conclusion
The synthesis of enantiomerically pure (S)-4-methoxy-N-(1-phenylethyl)aniline is a key step in the development of various pharmaceutical compounds. The protocols and data presented herein provide a comprehensive guide for researchers to perform this synthesis via asymmetric reductive amination or enzymatic resolution. The provided workflows and logical diagrams offer a clear visual representation of the experimental processes. Successful implementation of these protocols will enable the reliable production of this important chiral intermediate for further research and development. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory settings and scale requirements.
References
- 1. scribd.com [scribd.com]
- 2. Catalytic Enantioselective Synthesis of N-C Axially Chiral Phenanthridin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols for Researchers
In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and versatile tool for achieving high levels of asymmetric induction in carbon-carbon bond-forming reactions. These reagents, temporarily incorporated into a prochiral substrate, effectively guide the stereochemical outcome of a reaction before being subsequently removed, yielding enantiomerically enriched products. This document provides detailed application notes and experimental protocols for the use of two widely employed chiral auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides, intended for researchers, scientists, and professionals in drug development.
The strategic use of chiral auxiliaries offers several advantages, including high diastereoselectivity, predictable stereochemical outcomes, and the ability to separate diastereomeric products using standard chromatographic techniques.[1] The auxiliary can often be recovered and recycled, enhancing the overall efficiency of the synthetic route.
Evans' Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Alkylation
First introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[2] Derived from readily available amino alcohols, these auxiliaries are particularly effective in the asymmetric alkylation of enolates. The rigid, chelated transition state formed upon deprotonation directs the approach of an electrophile to the less sterically hindered face of the enolate, leading to high levels of diastereoselectivity.
Signaling Pathway for Asymmetric Alkylation using Evans' Oxazolidinone
Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Quantitative Data for Evans' Oxazolidinone Mediated Alkylation
The following table summarizes the diastereoselectivity and yield for the alkylation of various N-acyl oxazolidinones.
| Electrophile (R-X) | N-Acyl Group | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | Propionyl | >99:1 | 80 |
| Allyl iodide | Propionyl | 98:2 | 61-77 |
| Methyl iodide | Propionyl | 99:1 | 91 |
| Ethyl iodide | Propionyl | 99:1 | 90 |
| Isopropyl iodide | Propionyl | 97:3 | 85 |
Data compiled from various sources.
Experimental Protocol: Asymmetric Synthesis of 2-Methyl-4-pentenoic Acid
This three-step protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, its diastereoselective alkylation with allyl iodide, and subsequent cleavage to yield the chiral carboxylic acid.[3][4]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the slow addition of propionyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1 M solution in THF) to the solution and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 0.8 M).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~1 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2-methyl-4-pentenoic acid. The chiral auxiliary can be recovered from the aqueous layer.
Myers' Pseudoephedrine Amides: A Practical Approach to Chiral Carboxylic Acids
Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical and highly efficient method for the asymmetric synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[5][6] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations, and the auxiliary can be cleaved under mild conditions.
Logical Relationship in Myers' Asymmetric Alkylation
Caption: Logical flow of Myers' asymmetric alkylation using pseudoephedrine.
Quantitative Data for Myers' Pseudoephedrine-Mediated Alkylation
The following table presents data for the diastereoselective alkylation of pseudoephedrine amides.
| Electrophile (R-X) | Amide Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | Propionamide | >99:1 | 92 |
| Ethyl iodide | Propionamide | >99:1 | 95 |
| n-Butyl iodide | Propionamide | >99:1 | 93 |
| Isopropyl iodide | Propionamide | 98:2 | 88 |
| Allyl bromide | Propionamide | >99:1 | 94 |
Data compiled from Myers et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[5]
Experimental Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid
This protocol details the preparation of the pseudoephedrine amide of propanoic acid, its diastereoselective benzylation, and the subsequent hydrolysis to furnish (S)-2-phenylpropanoic acid.[5][7]
Step 1: Preparation of (1S,2S)-Pseudoephedrine Propionamide
-
In a round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add propionic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add water to quench the reaction and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and hexanes to yield the pure amide.
Step 2: Diastereoselective Benzylation
-
To a suspension of anhydrous lithium chloride (6.0 eq) in dry THF, add diisopropylamine (2.2 eq) and cool to -78 °C.
-
Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) and stir for 15 minutes.
-
Warm the resulting LDA solution to 0 °C for 5 minutes, then re-cool to -78 °C.
-
In a separate flask, dissolve the pseudoephedrine propionamide (1.0 eq) in dry THF and add this solution to the LDA mixture via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and finally to room temperature for 5 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.5 eq).
-
Stir at 0 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Cleavage to the Carboxylic Acid
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous sulfuric acid.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and extract with diethyl ether.
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with DCM.
-
Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (S)-2-phenylpropanoic acid.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for asymmetric synthesis using a chiral auxiliary.
References
- 1. Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone [scite.ai]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-methoxy-N-(1-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methoxy-N-(1-phenylethyl)aniline. The described protocol is applicable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak shape and resolution. This document provides the complete methodology, including system suitability parameters, and serves as a comprehensive guide for researchers in pharmaceutical analysis and drug development.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its characterization, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reagents: Formic acid (analytical grade).
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Note: The UV detection wavelength of 254 nm is proposed based on the aromatic nature of the compound. For method optimization, it is recommended to determine the absorbance maximum using a PDA detector.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilute this stock solution with the initial mobile phase composition (60% B) to prepare working standards for calibration.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] A summary of the validation parameters is presented below. The presented data is illustrative and should be confirmed experimentally.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[3]
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 1-50 µg/mL.
| Parameter | Illustrative Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[4]
| Spike Level | % Recovery (Illustrative) |
| 80% | 99.5% |
| 100% | 101.2% |
| 120% | 99.8% |
Precision
The precision of the method was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | %RSD (Illustrative) |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.3% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Illustrative Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Analytical Workflow
The following diagram illustrates the logical workflow of the HPLC analytical method for this compound.
Caption: HPLC analytical workflow for this compound.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key steps in developing and validating the HPLC method.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. Further optimization may be performed to adapt the method for specific sample matrices or to improve throughput.
References
Application Notes and Protocols: Purification of Crude 4-methoxy-N-(1-phenylethyl)aniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N-(1-phenylethyl)aniline is a secondary amine of interest in synthetic organic chemistry and drug discovery. Its synthesis, typically via reductive amination of p-anisidine and acetophenone, often yields a crude product containing unreacted starting materials, the intermediate imine, and other byproducts. Effective purification is crucial to obtain the compound in high purity for subsequent applications and analytical characterization. This document provides a detailed protocol for the purification of crude this compound using flash column chromatography, a standard and efficient method for the purification of organic compounds.
Experimental Overview
The overall process involves two main stages: the synthesis of the crude product via a two-step reductive amination, followed by its purification using silica gel flash column chromatography. The progress of both the reaction and the purification is monitored by Thin Layer Chromatography (TLC).
Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Reductive Amination
This protocol is adapted from general procedures for the reductive amination of ketones with primary amines.
Materials:
-
p-Anisidine
-
Acetophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq.) and acetophenone (1.0-1.2 eq.) in methanol. A few drops of glacial acetic acid can be added to catalyze the reaction. Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed and the imine spot is maximized.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, controlling the effervescence. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the aqueous residue, add dichloromethane to extract the organic product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or semi-solid.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Product: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a TLC chamber with a hexane:ethyl acetate (e.g., 9:1 or 4:1) mobile phase. Visualize the spots under a UV lamp and/or by staining with KMnO₄. The product is expected to have an Rf value between 0.3 and 0.5 in an appropriate solvent system.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel and concentrate the mixture to a dry powder. Carefully add this dry-loaded sample onto the top of the column.
-
Elution: Begin the elution with 100% hexane, then gradually increase the polarity of the mobile phase by adding ethyl acetate (gradient elution). A suggested gradient is from 100% hexane to 95:5 hexane:EtOAc, then to 90:10 hexane:EtOAc.
-
Fraction Collection and Analysis: Collect fractions in test tubes. Monitor the composition of the fractions by TLC. Combine the fractions containing the pure product.
-
Isolation of Pure Product: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical parameters and expected results for the synthesis and purification process.
| Parameter | Value / Description | Reference / Note |
| Synthesis | ||
| Reactants | p-Anisidine, Acetophenone | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol | |
| Expected Yield (Crude) | >90% | Based on similar reductive amination procedures.[1] |
| TLC Analysis | ||
| Stationary Phase | Silica Gel 60 F254 | |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | The optimal ratio should be determined experimentally to achieve an Rf of ~0.3-0.5 for the product. |
| Visualization | UV light (254 nm), Potassium Permanganate stain | |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate | Start with 100% Hexane, gradually increasing the percentage of Ethyl Acetate. |
| Expected Recovery | >90% from the column | Recovery from the chromatography step is typically high if performed correctly. |
| Purified Product | ||
| Appearance | White solid | [2] |
| Molecular Formula | C₁₅H₁₇NO | |
| Molecular Weight | 227.31 g/mol | |
| Purity | >98% (as determined by NMR or GC-MS) | |
| Characterization Data | ||
| ¹H NMR (300 MHz, DMSO-d₆) δ | Peaks corresponding to aromatic, methoxy, methine, and methyl protons are expected. | A published spectrum can be used as a reference. |
| IR (KBr) ν (cm⁻¹) | Expected peaks for N-H stretching, C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-O stretching. | |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ expected at 228.1383 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the purified product.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-Substituted Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted aromatic amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a cornerstone of modern medicinal and process chemistry. Transitioning these syntheses from laboratory scale to industrial production presents significant challenges, including cost-effectiveness, catalyst efficiency, product purity, and process safety. This document provides an overview of key methodologies for the large-scale synthesis of N-substituted aromatic amines, complete with comparative data and detailed experimental protocols. The primary focus is on robust and scalable methods such as the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.
Key Synthetic Methodologies
The selection of a synthetic strategy for large-scale production depends on factors like substrate scope, functional group tolerance, catalyst cost and stability, and the harshness of reaction conditions.[3] Below are the most prominent methods employed in industrial settings.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for constructing C-N bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a primary or secondary amine. Significant advancements in ligand and pre-catalyst design have broadened its applicability to large-scale processes, enabling reactions under milder conditions with lower catalyst loadings.[4][5]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Scale | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2.5 kg | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | N/A | N/A | 80 | [4] |
| Lab | 3-Chloroanisole | Octylamine | Ni(COD)₂ / BINAP* | NaOᵗBu | Toluene | 50 | N/A | >95 | [6] |
| Lab | Aryl Chlorides | Ammonia/Gaseous Amines | Palladium-based | N/A | N/A | N/A | N/A | High | [7] |
| Lab | Aryl Halides | Various Amines | Pd-NHC based | Organic Base | N/A | N/A | N/A | N/A | [8] |
| Note: This example uses a Nickel catalyst, which operates via a similar cross-coupling mechanism and is relevant for comparison. |
General Protocol: Kilogram-Scale Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established scale-up guidelines.[4][9]
1. Materials and Equipment:
-
A glass-lined or stainless steel reactor of appropriate volume, equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Aryl halide (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(dba)₂, 0.5 - 2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.0 - 4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, NaOᵗBu, K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
2. Reaction Setup:
-
Ensure the reactor and all associated glassware are thoroughly dried to prevent moisture contamination.[9]
-
Charge the reactor with the aryl halide, the solid amine (if applicable), and the base under a nitrogen atmosphere.
-
If the amine is a liquid, it will be added later.
-
In a separate, inerted glovebox or Schlenk flask, weigh the palladium pre-catalyst and ligand and dissolve them in a small amount of the reaction solvent.
3. Execution:
-
Add the anhydrous, degassed solvent to the reactor via a pump or cannula.
-
Begin agitation and ensure a homogeneous slurry.
-
Add the catalyst/ligand solution to the reactor. If the amine is a liquid, add it via syringe or addition funnel at this stage.[9]
-
Heat the reaction mixture to the target temperature (typically 80-110 °C). Use a preheated oil bath or reactor jacket to avoid temperature spikes.[9]
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC or LC-MS. Ensure consistent sampling protocols.[5]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
If the product is soluble in the organic layer, perform phase separation. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, toluene).
-
Combine the organic layers, wash with brine, and dry over sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization, distillation, or column chromatography. For large-scale operations, crystallization is often preferred.
-
Analyze the final product for purity and residual palladium content.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically using a copper catalyst to couple an aryl halide with an amine.[10] While traditional Ullmann reactions required harsh conditions (high temperatures), modern advancements using ligands like 1,10-phenanthroline or various diamines have made the process significantly milder and more suitable for industrial applications, even with less reactive aryl chlorides.[10][11][12]
Quantitative Data Summary: Ullmann Condensation
| Scale | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lab | Aryl Iodides/Bromides | Pyrazole/Imidazole | CuI / TEPA | TEPA | Water | Moderate | N/A | Good-Excellent | |
| Lab | Aryl Halides | Aqueous Ammonia | Poly(4-vinylpyridine)-CuI | Cs₂CO₃ | CH₃CN | Reflux | N/A | High | [13] |
| Lab | Aryl Halides | Various N-heterocycles | CuO nanospheres | K₂CO₃ | DMSO | 120 | 24 | 85-98 | |
| Lab | Base-sensitive Aryl Bromides | Alkyl Amines | CuI / Anionic diamine (L8) | NaOTMS | DMSO | 24-70 | 16 | Good-Excellent | [14] |
General Protocol: Ligand-Accelerated Ullmann Condensation
This protocol is based on modern, milder Ullmann conditions.[11]
1. Materials and Equipment:
-
Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen line.
-
Aryl halide (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Copper(I) source (e.g., CuI, Cu₂O, 5 - 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine, 10 - 20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
Solvent (e.g., DMSO, DMF, Toluene)
2. Reaction Setup:
-
Under a nitrogen atmosphere, charge the reactor with the copper catalyst, ligand, base, aryl halide, and amine.
-
Add the solvent to the reactor.
3. Execution:
-
Begin stirring and heat the reaction mixture to the desired temperature (often 90-130 °C, significantly lower than traditional Ullmann reactions).[11]
-
Monitor the reaction by HPLC or TLC until the starting aryl halide is consumed.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with water and then brine, dry over a drying agent (e.g., Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or crystallization.
Reductive Amination
Reductive amination is a highly valuable method for synthesizing N-substituted amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[15] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced to the target amine. It is a workhorse reaction in pharmaceutical development due to its broad substrate scope and operational simplicity.[15]
Quantitative Data Summary: Reductive Amination
| Scale | Carbonyl Compound | Amine | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Liter Reactor | Benzoic Acid* | Benzylamine | Phenylsilane | Zn(OAc)₂ | N/A | N/A | 92 | [16] |
| Multi-kg | Aryl Methyl Ketone | Ammonia | H₂ | dtbm-Segphos Ruthenium | Methanol | N/A | >93% ee | [17] |
| Lab | Nitrobenzene & Benzaldehyde | (Generated in situ) | H₂ | Au/Al₂O₃ | EtOH | 80-125 | 91 | [18] |
| 0.5 mmol | Aldehyde | Primary Amine | Silica-supported cyanoborohydride | None | CH₂Cl₂ | RT | 86-94 | [15] |
| Note: This example uses a carboxylic acid as the carbonyl precursor, a modern variation of the classical reaction. |
General Protocol: Large-Scale Reductive Amination
This protocol describes a typical procedure using a borohydride reducing agent.
1. Materials and Equipment:
-
Appropriately sized reactor with stirring, temperature control, and inert atmosphere capability.
-
Aromatic aldehyde or ketone (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride, 1.1 - 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Optional: Acetic acid (catalytic amount to facilitate imine formation)
2. Reaction Setup:
-
Charge the reactor with the carbonyl compound, the amine, and the solvent.
-
Begin agitation and cool the mixture in an ice bath (0-5 °C), particularly if the imine formation is exothermic.
3. Execution:
-
Slowly add the reducing agent (e.g., STAB) portion-wise to the reaction mixture, maintaining the internal temperature below 10-15 °C. The addition can be highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-24 h).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the intermediate imine.
4. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH to neutralize any remaining acid and destroy excess reducing agent. (Caution: gas evolution may occur).
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Separate the organic layer. Extract the aqueous phase with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by distillation, crystallization (often as a salt, e.g., HCl or tartrate), or chromatography.
Visualizations
Logical Workflow for Method Selection
The choice of a synthetic route for an N-substituted aromatic amine is a multi-parameter decision. The following diagram illustrates the logical relationships between key process considerations and the selection of a primary synthetic methodology.
Caption: Decision framework for selecting a large-scale synthesis route.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a typical operational sequence for large-scale C-N cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation.
References
- 1. Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catsci.com [catsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-N-(1-phenylethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-methoxy-N-(1-phenylethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are Reductive Amination of p-anisidine with acetophenone and Buchwald-Hartwig Amination , which is a palladium-catalyzed cross-coupling reaction.
Q2: My reductive amination reaction is giving a low yield. What are the common causes?
A2: Low yields in reductive amination can stem from several factors:
-
Incomplete imine formation: The initial condensation of p-anisidine and acetophenone to form the imine is a reversible reaction.
-
Suboptimal reducing agent: The choice and amount of reducing agent are critical. Some may be too harsh, leading to side products, or too weak for efficient reduction.
-
Incorrect pH: The pH of the reaction medium can significantly affect the rate of imine formation and the stability of the reducing agent.
-
Reaction temperature and time: These parameters may not be optimized for your specific substrates and reagents.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
A3: This is likely the tertiary amine formed from the further reaction of the desired secondary amine product with another molecule of acetophenone and subsequent reduction. To minimize this, you can:
-
Use a stoichiometric amount or a slight excess of the amine (p-anisidine).
-
Pre-form the imine before adding the reducing agent.
-
Employ a milder reducing agent that is more selective for the imine over the ketone.
Q4: When should I consider using the Buchwald-Hartwig amination instead of reductive amination?
A4: Buchwald-Hartwig amination is a powerful alternative under the following circumstances:
-
When reductive amination consistently results in low yields or complex product mixtures.
-
If you are starting with an aryl halide (e.g., 4-bromoanisole) and 1-phenylethanamine.
-
When you need to couple an amine to an aromatic ring and other methods have failed.
Q5: What are the key parameters to optimize in a Buchwald-Hartwig amination?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of:
-
Palladium catalyst and ligand: The choice of phosphine ligand is crucial for catalytic activity and selectivity.
-
Base: A non-nucleophilic, strong base is typically required.
-
Solvent: Anhydrous, aprotic solvents are generally used.
-
Temperature: Reaction temperatures can range from room temperature to high temperatures, depending on the substrates and catalyst system.
Troubleshooting Guides
Reductive Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect stoichiometry. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Ensure the reducing agent is fresh and handled under appropriate conditions (e.g., anhydrous conditions for NaBH(OAc)₃). 3. Use a slight excess of the amine (p-anisidine) to drive the equilibrium towards imine formation. |
| Formation of tertiary amine byproduct | The secondary amine product reacts further with acetophenone. | 1. Use a 1:1 or a slight excess of the amine to ketone ratio. 2. Perform a two-step procedure: form the imine first, then add the reducing agent. 3. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imines over ketones. |
| Presence of unreacted p-anisidine | 1. Incomplete reaction. 2. Insufficient amount of acetophenone. | 1. Increase reaction time or temperature. 2. Ensure the stoichiometry of the reactants is correct. |
| Presence of unreacted acetophenone | 1. Inefficient imine formation. 2. Insufficient amount of reducing agent. | 1. Add a catalytic amount of a weak acid. 2. Use a slight excess of the reducing agent. |
| Formation of 1-phenylethanol | Reduction of acetophenone by the reducing agent. | 1. Use a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). 2. Pre-form the imine before adding the reducing agent. |
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Poor quality of reagents or solvent. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different phosphine ligands (e.g., XPhos, SPhos). 3. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. 4. Use freshly distilled solvents and pure reagents. |
| Decomposition of starting materials | Reaction temperature is too high. | Optimize the reaction temperature; some modern catalyst systems are effective at lower temperatures. |
| Formation of hydrodehalogenation byproduct | β-hydride elimination from the palladium-amido complex. | Choose a ligand that promotes reductive elimination over β-hydride elimination. |
| Slow reaction rate | 1. Aryl chloride is used as a substrate. 2. Sterically hindered substrates. | 1. Use a more active catalyst system designed for aryl chlorides. 2. Increase the reaction temperature and/or use a more active ligand. |
Data Presentation
Comparison of Reducing Agents for Reductive Amination (Illustrative Data from Analogous Reactions)
| Reducing Agent | Typical Solvent | Typical Temperature | Relative Reactivity | Selectivity (Imine vs. Ketone) | Reported Yield Range (Analogous Reactions) |
| NaBH₄ | Methanol, Ethanol | 0 °C to RT | High | Moderate | 70-95% |
| NaBH₃CN | Methanol, THF | RT | Moderate | High | 80-98% |
| NaBH(OAc)₃ | Dichloromethane, THF | RT | Moderate | Very High | 85-99% |
| H₂/Pd-C | Methanol, Ethanol | RT to 50 °C | High | High | 80-99% |
Note: Yields are highly substrate-dependent and the above data is for illustrative purposes based on general reductive amination literature.
Influence of Reaction Parameters on Buchwald-Hartwig Amination Yield (Illustrative Data)
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | XPhos | NaOt-Bu | Toluene | 100 | >95 |
| 4-Chloroanisole | BrettPhos | LHMDS | Dioxane | 110 | 85-95 |
| 4-Bromoanisole | BINAP | Cs₂CO₃ | Toluene | 110 | 70-85 |
Note: This data is illustrative and based on typical conditions for Buchwald-Hartwig aminations. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Method 1: Reductive Amination
This protocol is adapted from a similar synthesis of a secondary amine from p-anisidine and an aldehyde.[1]
Materials:
-
p-Anisidine
-
Acetophenone
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and acetophenone (1.0-1.1 eq) in methanol. Stir the mixture at room temperature. The reaction can be gently heated to reflux to expedite imine formation, which can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of acetic acid (a few drops). Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization.
Method 2: Buchwald-Hartwig Amination (General Protocol)
This is a general procedure and may require optimization for the specific substrates.
Materials:
-
4-Bromoanisole
-
1-Phenylethanamine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst)
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add sodium tert-butoxide (1.2-1.5 eq), 4-bromoanisole (1.0 eq), and anhydrous toluene. Stir the mixture for a few minutes, then add 1-phenylethanamine (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Optimization of Reductive Amination
Welcome to the technical support center for the optimization of reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of primary, secondary, and tertiary amines.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1][2][3] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[1][2][3] This method is widely used due to its versatility and ability to form a wide range of amine products.[2]
Q2: What are the key steps in a reductive amination reaction?
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1] This step is reversible and often requires acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
-
Reduction: The imine or iminium ion is then reduced to the corresponding amine using a suitable reducing agent.[1][2]
Q3: What is the difference between direct (one-pot) and indirect (stepwise) reductive amination?
-
Direct Reductive Amination (One-Pot): In this approach, the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.[1] This method is often more convenient and efficient.[4][5]
-
Indirect Reductive Amination (Stepwise): This method involves the formation and isolation of the imine intermediate first, followed by a separate reduction step.[1] This can be advantageous when dealing with sensitive substrates or to avoid side reactions, such as the reduction of the starting carbonyl compound.[6]
Q4: Why is the pH of the reaction important?
The pH of the reaction medium is a critical parameter in reductive amination. A mildly acidic environment (typically pH 4-6) is often optimal.[7]
-
If the pH is too high (basic): The rate of imine formation is slow because the carbonyl group is not sufficiently activated by protonation.
-
If the pH is too low (strongly acidic): The amine starting material will be protonated to form a non-nucleophilic ammonium salt, which cannot react with the carbonyl group.[2]
The optimal pH can vary depending on the specific substrates and should be empirically determined.[7][8]
Q5: How do I choose the right reducing agent?
The choice of reducing agent is crucial for a successful reductive amination. The ideal reducing agent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting aldehyde or ketone. Common choices include:
-
Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective at slightly acidic pH.[2][3] It is often the reagent of choice for one-pot reactions because it does not readily reduce aldehydes and ketones under these conditions.[2] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[9][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of aldehydes and ketones, including sterically hindered ones.[6][10]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting carbonyl compound.[3][6] To avoid reducing the starting material, it is often used in a stepwise procedure where the imine is formed first before the addition of NaBH₄.[6]
-
Catalytic Hydrogenation (H₂/catalyst): This method uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). It is a clean and efficient method but may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a common problem in reductive amination. The following troubleshooting guide will help you identify and address potential causes.
Troubleshooting Workflow for Low Yield
Troubleshooting Guide for Low Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Ion Formation | - Optimize pH: The optimal pH for imine formation is typically between 4 and 6. Use a non-interfering buffer or add a catalytic amount of a weak acid like acetic acid.[2] - Remove Water: Imine formation is a reversible equilibrium reaction. The removal of water drives the equilibrium towards the product. Consider using a dehydrating agent such as molecular sieves or a Dean-Stark apparatus.[1] - Increase Reaction Time/Temperature: For sterically hindered or electronically deactivated substrates, longer reaction times or elevated temperatures may be necessary for imine formation. |
| Ineffective Reduction Step | - Select the Right Reducing Agent: If you are using a one-pot procedure and observing reduction of your starting carbonyl, switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[2] If the imine is stable and can be isolated, a stepwise procedure with the more reactive NaBH₄ might give a higher yield.[6] - Check Reagent Quality: Hydride reducing agents can decompose over time. Ensure your reducing agent is fresh and active. - Increase Equivalents of Reducing Agent: You may need to use a larger excess of the reducing agent, particularly if other functional groups in your molecule can react with it. |
| Side Reactions | - Reduction of Carbonyl Starting Material: This is common when using strong reducing agents like NaBH₄ in a one-pot reaction. Switch to a milder reagent or use a stepwise procedure.[6] - Over-alkylation: Primary amines can react twice to form tertiary amines. Using an excess of the amine can help to minimize this.[2] Alternatively, a stepwise approach can offer better control.[6] - Aldol Condensation: Aldehydes, particularly those with α-hydrogens, can undergo aldol condensation as a side reaction. Running the reaction at lower temperatures or adding the aldehyde slowly can mitigate this. |
| Steric Hindrance | - Use a More Reactive Reducing Agent: For hindered ketones, a more powerful reducing agent may be necessary.[11][12][13] - Employ Lewis Acid Catalysis: Lewis acids like Ti(OiPr)₄ can activate the carbonyl group and facilitate imine formation with hindered substrates.[14] - Increase Reaction Temperature and Time: More forcing conditions may be required to overcome the steric barrier.[11] |
| Poorly Nucleophilic Amine | - Activate the Carbonyl: Use a Lewis acid to increase the electrophilicity of the carbonyl carbon. - More Forcing Conditions: Higher temperatures and longer reaction times may be necessary. |
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the outcome of a reductive amination.
Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzaldehyde with Benzylamine
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | Reflux | 2 | ~96 | [14] |
| NaBH(OAc)₃ | DCE | RT | 18 | ~95 | [10][14] |
| NaBH₃CN | Methanol | RT | 24 | ~85 | [14] |
| H₂ (5 atm), Pd/C | Ethanol | 40 | 24 | ~90 | [14] |
| Ammonia-Borane | Methanol | RT | 4 | 51 | [15] |
Table 2: Effect of Solvent on the Reductive Amination of Cyclohexanone with Benzylamine
| Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N-cyclohexylbenzylamine (%) | Reference |
| Toluene | 4wt%Au/TiO₂ | 100 | 4 | 72 | >99 | [16] |
| Dioxane | Cu-Cr-La/γ-Al₂O₃ | 140 | 4 | 85.3 | 92.1 | [17] |
| Methanol | Cu-Cr-La/γ-Al₂O₃ | 140 | 4 | 93.2 | 95.4 | [17] |
Table 3: One-Pot vs. Stepwise Reductive Amination of Benzaldehyde with Aniline
| Procedure | Reducing Agent | Solvent | Yield (%) | Reference |
| One-Pot | NaBH(OAc)₃ | DCE | 92 | [10] |
| Stepwise (Imine isolation) | NaBH₄ | Methanol | 95 | [6] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.2 mmol) in an appropriate solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 1 to 24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography, if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
-
Imine Formation: A solution of the aldehyde or ketone (1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL) is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC, NMR, or IR spectroscopy.
-
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-12 hours until the imine is completely consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified as needed.
Visualizations
Signaling Pathway: General Reductive Amination Mechanism
A simplified schematic of the reductive amination mechanism.
Experimental Workflow: One-Pot vs. Stepwise Reductive Amination
Comparison of one-pot and stepwise experimental workflows.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Insights into cascade and sequential one-pot pathways for reductive amination of aldehydes paired with bio-derived levulinic acid to N-substituted pyrrolidones using molecular hydrogen - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing by-product formation in aniline alkylation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the alkylation of aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in aniline alkylation?
A1: The primary by-products in aniline alkylation are typically C-alkylated and poly-alkylated anilines. C-alkylation refers to the addition of the alkyl group to the benzene ring of the aniline molecule, while poly-alkylation results in products like N,N-dialkylaniline and tri-alkylated compounds.[1][2] The formation of these by-products is highly dependent on reaction conditions.
Q2: How does reaction temperature influence the selectivity of aniline alkylation?
A2: Reaction temperature is a critical parameter for controlling selectivity. Generally, lower temperatures (around 250°C to 350°C) favor N-alkylation, the desired reaction on the nitrogen atom.[1] As the temperature increases, the selectivity towards N-alkylation also tends to increase up to a certain point, while C-alkylation decreases.[3] However, excessively high temperatures can lead to an increase in C-alkylation and the formation of product mixtures.[1][4]
Q3: What is the effect of the reactant ratio on by-product formation?
A3: The molar ratio of aniline to the alkylating agent is crucial for minimizing poly-alkylation. Maintaining a high aniline to alkanol ratio at the reaction site helps to suppress the formation of di- and tri-alkylated products.[1] Conversely, an excess of the alkylating agent can lead to a decrease in yield and selectivity for the mono-alkylated product.[2]
Q4: Which types of catalysts are effective for selective N-alkylation of aniline?
A4: A variety of catalysts can be employed to enhance the selectivity of N-alkylation. Zeolite catalysts, particularly those with pore sizes between 6 to 8 angstroms, have shown high selectivity for N-alkylation.[1] Other effective catalysts include copper chromite, which can yield high selectivity for N-isopropylaniline under optimized conditions, and various metal-organic frameworks (MOFs) and pincer complexes.[5][6][7] The choice of catalyst can be tailored to the specific alkylating agent and desired product.
Troubleshooting Guide
Issue 1: Low yield of the desired N-alkylaniline and significant formation of C-alkylated by-products.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Decrease the reaction temperature. For many processes, the optimal range for selective N-alkylation is between 250°C and 350°C.[1] Higher temperatures favor C-alkylation.[3][4] |
| Inappropriate catalyst. | The catalyst plays a key role in directing the reaction. Consider using a shape-selective catalyst like a zeolite (e.g., S-115) which can restrict C-alkylation due to its pore structure.[1] |
| Incorrect solvent. | The choice of solvent can influence the reaction pathway. For certain catalyst systems, a switch in solvent can improve selectivity.[8] |
Issue 2: High prevalence of N,N-dialkylaniline or other poly-alkylated products.
| Possible Cause | Troubleshooting Step |
| Low aniline to alkylating agent ratio. | Increase the molar ratio of aniline to the alkylating agent. A higher concentration of aniline helps to favor the mono-alkylation product.[1] |
| Prolonged reaction time or low flow rate. | A longer residence time of the reactants over the catalyst can increase the likelihood of multiple alkylations.[1] Optimize the reaction time and, for flow systems, increase the flow rate. |
| Catalyst deactivation. | Over time, catalyst activity may decrease, which can affect selectivity. Ensure the catalyst is properly activated and consider regeneration or replacement if deactivation is suspected.[6] |
Data Presentation
Table 1: Effect of Reaction Temperature on Aniline Alkylation with Methanol over Zeolite Catalysts
| Catalyst | Temperature (°C) | Aniline Conversion (%) | N-methylaniline Selectivity (%) | N,N-dimethylaniline Selectivity (%) | C-alkylation Products Selectivity (%) |
| LiY Zeolite | 350 | - | High | Low | - |
| NaY Zeolite | 400 | - | Decreasing | Increasing | Increasing |
| S-115 Zeolite | 300 | High | High | - | ~0 |
| S-115 Zeolite | 350 | High | High | High | Trace |
| LZ-Y20 Zeolite | 300 | - | Low | Low | High |
| CrAlP-PA-10-773 | 300 | ~15 | 99 | 1 | 0 |
| CrAlP-PA-10-773 | 400 | ~60 | 57 | 36 | ~7 |
Data compiled from multiple sources.[1][3][4]
Table 2: Influence of Aniline/Methanol Molar Ratio on Product Selectivity over S-115 Zeolite at 350°C
| Aniline/Methanol Ratio | N-methylaniline (%) | N,N-dimethylaniline (%) |
| 1:1 | 45.2 | 54.8 |
| 2:1 | 68.5 | 31.5 |
| 3:1 | 82.1 | 17.9 |
Data adapted from patent information.[1]
Experimental Protocols
Protocol 1: Selective N-alkylation of Aniline using a Zeolite Catalyst in a Fixed-Bed Reactor
This protocol is based on the vapor-phase alkylation of aniline with a lower alkanol.[1]
-
Catalyst Preparation:
-
Load the desired amount of zeolite catalyst (e.g., S-115) into a fixed-bed reactor.
-
Calcine the catalyst at a specified temperature for 2-4 hours in a stream of a carrier gas (e.g., nitrogen).
-
-
Reaction Setup:
-
Prepare a mixture of aniline and the lower alkanol (e.g., methanol) with the desired molar ratio.
-
Introduce the reactant mixture into the reactor using a pump at a controlled flow rate.
-
Maintain the reactor temperature within the optimal range for N-alkylation (e.g., 250°C to 350°C).
-
-
Product Collection and Analysis:
-
Cool the reaction products using a condenser.
-
Collect the liquid products in a flask.
-
Analyze the product mixture using gas chromatography (GC) or other suitable analytical techniques to determine the conversion and selectivity.
-
Protocol 2: Reductive Alkylation of Aniline with Acetone over Copper Chromite Catalyst
This protocol describes the synthesis of N-isopropylaniline.[6]
-
Catalyst Activation:
-
Pre-treat the copper chromite catalyst by heating in a stream of air at 300°C for 4 hours.
-
Follow by passing hydrogen gas over the catalyst at the same temperature.
-
-
Reaction Procedure:
-
Charge the reactants (aniline and acetone) and the pre-activated catalyst into a Teflon-lined autoclave.
-
Flush the autoclave first with nitrogen and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the optimal temperature (e.g., 140°C) for a specified duration (e.g., 60 minutes) with stirring.
-
-
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the product by GC to determine the yield and selectivity. The product can be further purified by distillation.
-
Visualizations
Caption: Reaction pathways in aniline alkylation.
Caption: Troubleshooting workflow for by-product formation.
Caption: Key parameter effects on reaction selectivity.
References
- 1. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 2. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chiral amine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Reaction Yield
Q1: My reductive amination reaction is giving a low yield of the desired chiral amine. What are the common causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Imine Formation: The initial formation of the imine intermediate is crucial.[1] If the imine is not formed efficiently, the overall yield of the amine will be low.
-
Incomplete Reaction: Ensure the condensation reaction between the carbonyl compound and the amine goes to completion. Monitor the reaction by techniques like TLC, GC, or NMR to confirm the disappearance of the starting materials.
-
Water Removal: The formation of an imine from an aldehyde or ketone and an amine is an equilibrium reaction that produces water.[1] Removing water can drive the equilibrium towards the imine product. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.
-
-
Reducing Agent: The choice and handling of the reducing agent are critical.
-
Reactivity: Sodium borohydride (NaBH₄) can reduce aldehydes and ketones directly, competing with imine formation. It's often better to first allow the imine to form completely before adding NaBH₄.[2] Weaker reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[3]
-
Stoichiometry and Addition: Ensure you are using an adequate amount of the reducing agent. Slow, portion-wise addition of the reducing agent can help control the reaction and prevent side reactions.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction is critical for imine formation, which is typically optimal under mildly acidic conditions (pH 4-5).[4]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like methanol are commonly used, but aprotic solvents may be necessary for sensitive substrates.
-
-
Catalyst Deactivation: In catalytic reductive aminations, the catalyst can be deactivated by the amine product, which can act as a ligand and poison the catalyst.[5][6] Using a higher catalyst loading or choosing a catalyst that is less susceptible to product inhibition can help.
Q2: My biocatalytic synthesis of a chiral amine is showing low conversion. What are the key parameters to optimize?
A2: Biocatalytic methods, while highly selective, can sometimes suffer from low conversions. Here are some factors to consider:
-
Enzyme Activity and Stability:
-
Enzyme Choice: The choice of enzyme (e.g., transaminase, imine reductase, amine dehydrogenase) is critical and substrate-dependent. Screening a panel of enzymes is often necessary to find one with high activity for your specific substrate.[7]
-
Cofactor Regeneration: Many enzymatic reductions require a cofactor like NAD(P)H.[8] An efficient cofactor regeneration system is essential for driving the reaction to completion and for economic viability.[8]
-
Immobilization: Immobilizing the enzyme can enhance its stability and allow for easier reuse, which can be particularly beneficial for industrial applications.[8]
-
-
Reaction Equilibrium:
-
Product Inhibition/Reversibility: Some enzymatic reactions are reversible, and the accumulation of the product can inhibit the enzyme or shift the equilibrium back to the starting materials.[8] Strategies to overcome this include using an excess of one substrate, removing a byproduct, or coupling the reaction with a subsequent irreversible step.[8]
-
-
Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Ensure your reaction conditions are within the optimal range for the specific enzyme you are using.
-
Solvent: While enzymes typically work in aqueous media, the addition of co-solvents can sometimes improve substrate solubility and reaction rates. However, organic solvents can also denature the enzyme, so careful optimization is required.
-
Issue 2: Poor Enantioselectivity
Q3: The enantiomeric excess (ee) of my chiral amine is lower than expected in my asymmetric synthesis. How can I improve it?
A3: Achieving high enantioselectivity is a primary goal in chiral amine synthesis. Here are some common reasons for low ee and potential solutions:
-
Catalyst and Ligand Choice:
-
Catalyst Screening: The choice of catalyst and chiral ligand is paramount. For transition metal-catalyzed reactions, screening a variety of ligands is often necessary to find the optimal one for a specific substrate.[5]
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states.[9]
-
Solvent: The solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst-substrate complex.[9] Screening different solvents is a crucial step in optimizing a reaction.
-
Additives: In some cases, the addition of certain additives can significantly improve enantioselectivity.[10]
-
-
Substrate Control:
-
Protecting Groups: The nature of protecting groups on the amine or other functional groups in the substrate can influence the stereochemical outcome of the reaction.
-
-
Reaction Monitoring:
-
Racemization: The product may be undergoing racemization under the reaction conditions. Monitor the ee over time to check for this possibility. If racemization is occurring, it may be necessary to modify the reaction conditions (e.g., lower the temperature, change the solvent, or reduce the reaction time).
-
Issue 3: Purification Challenges
Q4: I am having difficulty purifying my chiral amine. What are the common challenges and how can I overcome them?
A4: The purification of chiral amines can be challenging due to their basicity and potential for forming salts. Here are some common issues and solutions:
-
Chromatography:
-
Tailing on Silica Gel: Amines, being basic, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[11] To mitigate this, you can:
-
Use a mobile phase modifier: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete with the amine for binding to the silica.[11]
-
Use amine-functionalized silica: This specialized stationary phase has a basic surface that minimizes interactions with the amine product.[11]
-
-
Chiral HPLC/SFC: For separating enantiomers, chiral chromatography is the method of choice.[12]
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Screening different types of CSPs is often necessary to achieve good separation.
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier and any additives, can significantly affect the resolution of enantiomers.
-
-
-
Crystallization:
-
Diastereomeric Salt Formation: A common method for resolving racemic amines is to react them with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[13] The choice of the resolving agent is crucial for successful separation.[14]
-
Direct Crystallization: In some cases, the enantiomerically pure amine can be directly crystallized from the reaction mixture.[15]
-
-
Extraction:
-
Acid-Base Extraction: The basicity of amines allows for their separation from neutral or acidic impurities through acid-base extraction. The amine can be extracted into an acidic aqueous phase, which is then basified to regenerate the free amine for extraction into an organic solvent.
-
Data Presentation
Table 1: Comparison of Common Methods for Chiral Amine Synthesis
| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Reductive Amination | 60-99% | 80->99% | Atom economical, direct synthesis.[16] | Catalyst screening often required, potential for catalyst deactivation.[5][6] |
| Biocatalytic Synthesis | 50-99% | >99% | High enantioselectivity, mild reaction conditions.[8] | Enzyme screening necessary, potential for low activity or substrate scope.[7] |
| Kinetic Resolution | <50% (for each enantiomer) | >95% | Can provide both enantiomers.[17] | Theoretical maximum yield of 50% for each enantiomer.[8] |
| Diastereomeric Salt Resolution | 40-50% (per enantiomer) | >98% | Well-established and scalable method.[13] | Requires stoichiometric chiral resolving agent, often iterative crystallizations needed.[14] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
-
Imine Formation: To a solution of the ketone or aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added the amine (1.1 mmol). The mixture is stirred at room temperature for 1-24 hours. The formation of the imine can be monitored by TLC or GC-MS. For less reactive substrates, a catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
Reduction: The solution containing the imine is cooled to the desired temperature (e.g., 0 °C). The reducing agent (e.g., NaBH₄, 1.5 mmol) is added in small portions over a period of 30 minutes.
-
Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel (often with a basic modifier) or by crystallization to afford the desired chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.[12]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine
-
Reaction Setup: In a vial, the racemic amine (1.0 mmol), an acyl donor (e.g., ethyl acetate, 0.5 mmol), and a lipase (e.g., Candida antarctica lipase B, CALB) are suspended in a suitable organic solvent (e.g., toluene, 5 mL).
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.[12]
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Separation: The unreacted amine and the acylated amine are separated by column chromatography or by acid-base extraction.
-
Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions.
Mandatory Visualization
Caption: A general workflow for troubleshooting common issues in chiral amine synthesis.
Caption: Decision-making guide for selecting a suitable purification strategy for chiral amines.
References
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Purification of 4-methoxy-N-(1-phenylethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-methoxy-N-(1-phenylethyl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Oily Product After Synthesis | The product may be impure, containing residual solvents or low-melting point byproducts. | - Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - If trituration fails, proceed with column chromatography. |
| Incomplete Reaction | The presence of starting materials (4-methoxyaniline and 1-phenylethanol or its derivatives) in the purified product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - If the reaction is stalled, consider adding more of the limiting reagent or extending the reaction time. |
| Co-elution of Impurities during Column Chromatography | Impurities have similar polarity to the desired product, making separation by standard column chromatography difficult. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] - Consider using a different stationary phase, such as alumina instead of silica gel. - High-Performance Liquid Chromatography (HPLC) can offer better separation for closely eluting compounds.[2] |
| Product Decomposition on Silica Gel | The slightly acidic nature of silica gel can cause degradation of acid-sensitive aniline derivatives. | - Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, before packing the column. - Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low Yield After Recrystallization | The chosen solvent system is not ideal, leading to significant product loss in the mother liquor. | - Perform small-scale solvent screening to identify a suitable solvent or solvent pair for recrystallization. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. A combination of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or water) often works well. |
| Colored Impurities Present | Formation of oxidized byproducts, which are often colored. | - Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.[3] - Ensure reactions and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 4-methoxyaniline (p-anisidine) and 1-phenylethanol or a derivative, byproducts from side reactions, and potentially oxidized species of the product or starting materials.
Q2: What is a good starting point for a solvent system in column chromatography for this compound?
A2: A good starting point for column chromatography on silica gel is a gradient elution with a mixture of petroleum ether (or hexanes) and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity. For similar N-alkylated anilines, ratios around 50:1 of petroleum ether:ethyl acetate have been reported.[1]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method, especially for removing less soluble impurities or for obtaining highly pure crystalline material. It is crucial to select an appropriate solvent system. For a similar compound, recrystallization from a mixture of dichloromethane and pentane has been reported to yield a crystalline powder.[4]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. Spot a small amount of each fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light or by using a staining agent (like potassium permanganate). Combine the fractions that show a single spot corresponding to your product.
Q5: What analytical techniques are suitable for assessing the final purity of this compound?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify the mass of any contaminants.[1]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[2]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 98:2 petroleum ether:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Monitoring: Monitor the fractions by TLC.
-
Solvent Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 petroleum ether:ethyl acetate) to elute the desired compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product in small amounts of various solvents at room and elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of Reaction Mixtures
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate purification method for my reaction mixture?
A1: The selection of a purification technique depends on the physical and chemical properties of your desired product and the impurities. Key factors to consider include the states of matter (solid/liquid), boiling points, polarities, and solubilities of the components in your mixture.
A logical approach to selecting a method is outlined in the workflow diagram below. This decision tree can help guide you to the most suitable technique based on the properties of your compound.
Caption: Decision tree for selecting a purification method.
Q2: What are the common types of distillation and when should they be used?
A2: Distillation is a powerful technique for purifying liquids based on differences in boiling points.[1] The primary methods are:
-
Simple Distillation: Ideal for separating a volatile liquid from a non-volatile solute or for separating two liquids with a boiling point difference greater than 70°C.[2][1]
-
Fractional Distillation: Used when the boiling points of the liquids in the mixture are close (less than 70°C difference).[2][3] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[3][4]
-
Vacuum Distillation: Employed for compounds with very high boiling points (typically >150°C at atmospheric pressure) or for those that decompose at their atmospheric boiling point.[2][5] Lowering the pressure reduces the boiling point of the liquid.[5]
-
Steam Distillation: Suitable for purifying water-immiscible organic compounds that have high boiling points or are sensitive to decomposition.[4] Passing steam through the mixture allows the compound to distill at a temperature below its decomposition point.[4]
Q3: My compound is a solid, but I'm having trouble with recrystallization. What can I do?
A3: Recrystallization is a technique for purifying solids by dissolving the impure compound in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.[4] Common issues and troubleshooting steps are detailed in the troubleshooting section below.
Q4: How does precipitation differ from crystallization?
A4: Precipitation is the rapid formation of a solid from a solution.[6] This can be induced by changing the solvent composition (anti-solvent addition), altering the temperature, or through a chemical reaction.[7] Unlike crystallization, which aims for slow and selective crystal growth to exclude impurities, precipitation is often faster and may result in an amorphous or less pure solid.[6] However, it is a useful technique for isolating a product quickly, especially when the product has very low solubility in a particular solvent system.[7][8]
Troubleshooting Guides
Issue 1: Liquid-Liquid Extraction - Emulsion Formation
An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, which prevents the clear separation of layers.[9]
| Symptom | Possible Cause | Troubleshooting Steps |
| A cloudy or milky layer forms at the interface between the aqueous and organic phases.[10] | Vigorous shaking of the separatory funnel.[11] | Swirl the funnel gently instead of shaking to minimize agitation while maintaining surface area for extraction.[11] |
| Emulsion persists even with gentle mixing. | Presence of surfactants, detergents, or finely divided solid materials.[9][10] | 1. Let it sit: Allow the mixture to stand undisturbed for up to an hour; the emulsion may break on its own.[10] 2. Add Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the phases (salting out).[11] 3. Change pH: If the emulsion is caused by acidic or basic impurities, adjusting the pH of the aqueous layer can sometimes break it.[10] 4. Filtration: Pass the entire mixture through a plug of glass wool or Celite to physically disrupt the emulsion.[11][12] 5. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[9][11] |
| The interface between layers is obscured by a dark or gooey precipitate.[12] | Insoluble byproducts from the reaction. | Wash the mixture with water to remove as much of the precipitate as possible. Separate the organic layer and treat it with a drying agent (e.g., MgSO₄ or Na₂SO₄), which may absorb the insoluble material, allowing for its removal by filtration.[12] |
Issue 2: Recrystallization - Oiling Out or Failure to Crystallize
"Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid.[13] This is often because the boiling point of the solvent is higher than the melting point of the solute.[14]
| Symptom | Possible Cause | Troubleshooting Steps |
| The dissolved solid separates as oily droplets upon cooling. | The melting point of the compound is lower than the temperature of the solution.[13] | 1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool slowly again.[13] 2. Lower the Solution Temperature: Use a solvent with a lower boiling point. 3. Use a Solvent Pair: Dissolve the compound in a "good" solvent (one it's highly soluble in) and then add a "poor" solvent (one it's insoluble in) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[14] |
| No crystals form upon cooling, even after a long time. | The solution is not supersaturated (too much solvent was added).[15] | 1. Scratch the Flask: Vigorously scratch the inside of the flask below the solvent level with a glass rod. The micro-scratches on the glass can provide nucleation sites for crystal growth.[15][16] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure compound (if available) into the solution to initiate crystallization.[15][16][17] 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.[15] 4. Cool to a Lower Temperature: Use an ice bath or a salt-ice bath to further decrease the solubility of your compound.[15][16] |
Issue 3: Flash Column Chromatography - Poor Separation
Flash column chromatography is a technique used to purify compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[18]
| Symptom | Possible Cause | Troubleshooting Steps |
| The product elutes with the starting material (no separation). | The eluent is too polar. | Use a less polar solvent system. Develop an appropriate system using Thin Layer Chromatography (TLC) first. |
| The product will not elute from the column. | The eluent is not polar enough, or the compound has decomposed on the silica.[19] | 1. Increase Eluent Polarity: Gradually increase the polarity of the eluent. For very polar compounds, you may need to add a small percentage of methanol or use a different stationary phase like alumina.[19] 2. Check for Decomposition: Before running a column, spot your compound on a TLC plate with silica and let it sit for an hour. If the spot disappears or streaks, your compound may not be stable on silica.[19] Consider using a neutral stationary phase like neutral alumina.[20] |
| Tailing or fronting of peaks, leading to broad fractions and poor separation.[21] | The compound is interacting too strongly with the stationary phase (e.g., basic compounds on acidic silica).[21] | Add a small amount of a modifier to the eluent. For example, add ~1% triethylamine for basic compounds or ~1% acetic acid for acidic compounds to improve peak shape. |
| The column runs dry or cracks. | Improper packing or uneven pressure. | Ensure the column is packed uniformly without air bubbles.[18][22] Always keep the silica surface wet with the eluent; never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol outlines the basic steps for purifying a compound using flash column chromatography.
1. Choosing the Solvent System:
-
Using TLC, find a solvent system (eluent) that gives your desired product a retention factor (Rf) of approximately 0.25-0.35.
2. Preparing the Column:
-
Select a column of appropriate size. A general rule is to use about 50-100g of silica gel for every 1g of crude material.
-
Clamp the column perfectly vertically.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent (in a beaker). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use gentle pressure from a pump or airline (1-2 psi) to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped.[18][23]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude material in the minimum amount of the eluent (or a slightly more polar solvent if necessary).[23] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of your compound), and evaporate the solvent using a rotary evaporator to get a free-flowing powder.[23] Carefully add this powder to the top of the column.
4. Running the Column:
-
Carefully add eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply pressure to the top of the column and begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing with a UV lamp or appropriate stain.
5. Isolating the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for Flash Column Chromatography.
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. How To [chem.rochester.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. byjus.com [byjus.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. brainkart.com [brainkart.com]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. brainly.com [brainly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chromatography [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability issues of 4-methoxy-N-(1-phenylethyl)aniline in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-methoxy-N-(1-phenylethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][4]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[3][4]
-
Purity: For critical applications, consider re-purifying the material if it has been stored for an extended period or shows signs of discoloration.
Q2: My this compound has turned yellow/brown upon storage. What is the cause and is it still usable?
A2: The color change from white to yellow or brown is a common observation for many aniline derivatives and is typically indicative of degradation due to oxidation.[1][3][4] Aromatic amines are susceptible to air and light-catalyzed oxidation, which leads to the formation of colored impurities.[3][4]
Whether the material is still usable depends on the specific requirements of your experiment. For applications requiring high purity, the discolored material should be purified (e.g., by recrystallization or chromatography) to remove degradation products. For less sensitive applications, the impact of minor impurities should be assessed. It is advisable to run a purity check (e.g., by HPLC or TLC) before use.
Q3: What are the likely degradation products of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (White to Yellow/Brown) | Oxidation due to exposure to air and/or light. | - Store the compound under an inert atmosphere (N₂ or Ar) in an amber vial at 2-8°C.[3][4]- For immediate use of discolored material, consider purification by column chromatography or recrystallization. |
| Inconsistent Reaction Yields | Degradation of the starting material leading to lower active concentration. | - Use freshly purchased or purified this compound.- Quantify the purity of the stored material using a validated analytical method (e.g., HPLC) before use and adjust the stoichiometry of the reaction accordingly. |
| Precipitate Formation in Solution | Formation of insoluble degradation products or reaction with acidic impurities in the solvent. | - Filter the solution before use.- Ensure the use of high-purity, dry solvents.- Avoid prolonged storage of solutions; prepare them fresh before use. |
| Difficulty in Dissolving the Compound | The compound is a solid at room temperature. Partial degradation could also affect solubility. | - Use appropriate solvents such as methanol, ethanol, or ethyl acetate.- Gentle warming and sonication can aid dissolution.- If solubility issues persist with previously soluble batches, it may indicate significant degradation. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound that has developed a yellow or brown color during storage.
Materials:
-
Discolored this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the discolored compound in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a mobile phase of 9:1 Hexanes:Ethyl Acetate (adjust the ratio as needed to achieve good separation).
-
Visualize the spots under UV light (254 nm) to identify the main product and impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexanes.
-
Pack the chromatography column with the slurry.
-
Allow the silica to settle, and drain the excess solvent to the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the discolored compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with hexanes.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., from 100% hexanes to 9:1 hexanes:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless this compound.
-
-
Final Product Handling:
-
Dry the purified product under high vacuum.
-
Store the purified compound under an inert atmosphere in an amber vial at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase and Gradient (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (and DAD scan from 200-400 nm to identify peak purity)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.
Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the working concentration for HPLC analysis. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound.
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Decision workflow for handling stored this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. organic chemistry - By what reaction does (–)-sparteine decompose in ambient conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. ijcrt.org [ijcrt.org]
Technical Support Center: Scaling Up the Synthesis of 4-methoxy-N-(1-phenylethyl)aniline
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4-methoxy-N-(1-phenylethyl)aniline.
Troubleshooting Guides
Scenario 1: Reductive Amination Route
This route typically involves the reaction of 4-methoxyaniline (p-anisidine) with 1-phenylethanone (acetophenone) followed by reduction, or a direct one-pot reaction.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in reductive amination can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Imine Formation Equilibrium: The initial formation of the imine intermediate from 4-methoxyaniline and 1-phenylethanone is a reversible reaction that produces water. On a larger scale, inefficient water removal can shift the equilibrium back to the starting materials.
-
Solution: Use a Dean-Stark trap during imine formation if the solvent allows for azeotropic removal of water (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.[1]
-
-
Reducing Agent Inactivity or Incompatibility: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This reagent can be deactivated by acidic conditions or protic solvents over time. Ensure the NaBH₄ is fresh and added to a cooled, non-acidic reaction mixture.[2][3]
-
Catalytic Hydrogenation (H₂/Catalyst): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be poisoned by impurities in the starting materials or solvent.[4][5] Ensure high-purity reagents and solvents. The catalyst loading may also need to be optimized for scale-up.
-
-
Side Reactions:
-
Aldehyde/Ketone Reduction: The reducing agent can reduce the starting ketone (1-phenylethanone) to an alcohol (1-phenylethanol) before it reacts with the amine. This is more likely if the imine formation is slow.
-
Solution: Employ a one-pot, two-step approach where the imine is formed first, followed by the addition of the reducing agent.[2] For direct (in-situ) reductive amination, use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the ketone.[6][7]
-
Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities and how can I prevent them?
Answer: Common impurities in this synthesis include unreacted starting materials, the intermediate imine, and the corresponding alcohol from ketone reduction.
-
Unreacted 4-methoxyaniline/1-phenylethanone: This indicates an incomplete reaction. Consider increasing the reaction time, temperature (if thermally stable), or adjusting the stoichiometry. A slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.
-
Intermediate Imine: The presence of the imine suggests incomplete reduction. Ensure the reducing agent is active and added in sufficient stoichiometric amounts. Allow adequate time for the reduction step to complete.
-
1-Phenylethanol: This byproduct forms from the direct reduction of 1-phenylethanone. As mentioned, using a milder, more selective reducing agent or ensuring complete imine formation before reduction can minimize this.
A troubleshooting workflow for impurity issues is outlined below.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
Scenario 2: Buchwald-Hartwig Amination Route
This route involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole) with 1-phenylethylamine.
Question: My Buchwald-Hartwig reaction is sluggish or fails to go to completion. What should I check?
Answer: The success of this reaction is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are suitable for all substrates. For electron-rich anilines, specialized phosphine or N-heterocyclic carbene (NHC) ligands are often required.[8][9]
-
Solution: Screen a variety of ligands (e.g., BINAP, dppf, Xantphos) and palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., Argon or Nitrogen) as they can be air-sensitive.[10]
-
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically used.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Others like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, depending on the specific substrates and solvent.[11] The base should be finely powdered and anhydrous.
-
-
Solvent Purity: Solvents must be anhydrous and deoxygenated.
-
Solution: Use freshly distilled or commercially available anhydrous solvents like toluene or dioxane. Degas the solvent thoroughly by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Question: How can I minimize catalyst loading for a more cost-effective and sustainable scale-up?
Answer: Reducing palladium loading is a key goal for industrial applications.
-
Optimize Ligand and Base: A highly efficient ligand can significantly improve catalytic turnover, allowing for lower catalyst loading.[12]
-
Temperature Control: Carefully optimizing the reaction temperature can improve catalyst longevity and efficiency.
-
High-Purity Reagents: Ensure all reagents, especially the aryl halide and amine, are free of impurities that could act as catalyst poisons.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally better for scaling up: reductive amination or Buchwald-Hartwig amination?
A1: Both routes are viable, but they present different challenges.
-
Reductive Amination: Often preferred for its lower cost (no precious metal catalyst), readily available starting materials, and generally milder conditions. However, controlling selectivity and preventing side reactions can be challenging.
-
Buchwald-Hartwig Amination: Offers high selectivity and functional group tolerance but requires an expensive and air-sensitive palladium catalyst and specialized ligands.[8][10] The cost and need for rigorous inert atmosphere techniques can be significant drawbacks on a large scale.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Catalytic Hydrogenation: If using H₂ gas, proper grounding of equipment is essential to prevent static discharge. A specialized high-pressure reactor (autoclave) is required, and careful monitoring of pressure and temperature is critical.
-
Pyrophoric Reagents: Some reagents, like finely divided palladium on carbon, can be pyrophoric, especially after the reaction when dry and exposed to air. The catalyst should be filtered carefully and kept wet with solvent until it can be safely handled.
-
Strong Bases: Bases like NaOtBu are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
Q3: How can I effectively purify the final product on a large scale?
A3:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, provided the compound is thermally stable.
-
Column Chromatography: While standard on a lab scale, flash chromatography is less practical for multi-kilogram production. It is generally reserved for polishing final products or removing closely related impurities if crystallization is ineffective.
Data Presentation
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| H₂ / Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | High yield, clean reaction, no salt byproducts | Requires pressure equipment, catalyst can be pyrophoric |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Inexpensive, easy to handle | Can reduce starting ketone, sensitive to pH |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | 20 - 40 | Selective for imine/iminium, tolerates mild acid | More expensive, produces acetate waste |
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Considerations for Scale-Up |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Minimize loading (aim for < 1 mol%), consider cost |
| Ligand | BINAP, dppf, Xantphos, NHC-based ligands | Ligand cost, air stability, and efficiency are critical |
| Base | NaOtBu, K₂CO₃, K₃PO₄ | Use an anhydrous, finely powdered base |
| Solvent | Toluene, Dioxane | Must be anhydrous and deoxygenated |
| Temperature | 80 - 110 °C | Optimize for reaction rate vs. catalyst decomposition |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
This protocol is adapted from procedures for similar secondary amines.[2][3]
Step 1: Imine Formation
-
To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-methoxyaniline (1.0 eq), 1-phenylethanone (1.05 eq), and methanol (5 mL per gram of 4-methoxyaniline).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography.
Caption: Experimental workflow for the two-step reductive amination synthesis.
References
- 1. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 5. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. surface.syr.edu [surface.syr.edu]
Alternative Catalysts for N-Aryl Amine Synthesis: A Technical Guide
Welcome to the Technical Support Center for N-Aryl Amine Synthesis. This resource provides troubleshooting guidance and practical information for researchers utilizing alternative catalysts in C-N cross-coupling reactions.
This guide addresses common experimental challenges and frequently asked questions regarding the use of iron, copper, nickel, photoredox, and enzymatic catalysts for the synthesis of N-aryl amines.
Iron-Catalyzed N-Arylation
Iron catalysts are an economical and environmentally friendly alternative to precious metal catalysts for C-N cross-coupling reactions.[1][2] They are particularly effective for the reductive coupling of nitroarenes with alkyl halides and the N-arylation of aryl halides with amines.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My iron-catalyzed N-arylation reaction is showing low to no conversion. What are the common causes?
A1:
-
Catalyst Inactivity: Ensure the iron precursor is of high purity and handled under inert conditions if it's air-sensitive. Some protocols may require in-situ reduction or activation of the iron catalyst.
-
Ligand Choice: While some iron-catalyzed reactions are ligand-free, others require a specific ligand, such as L-proline, to be effective.[2] Verify the compatibility of your chosen ligand with the substrate.
-
Base Incompatibility: The choice and strength of the base are critical. Common bases include K₃PO₄ and NaOtBu. An inappropriate base can lead to side reactions or catalyst deactivation.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction. Solvents like DMSO or DMF are often used. Ensure the solvent is anhydrous, as water can poison the catalyst.
Q2: I'm observing significant formation of side products, such as hydrodehalogenation of the aryl halide. How can I minimize this?
A2:
-
Reaction Temperature: Excessive heat can promote side reactions. Try lowering the reaction temperature and extending the reaction time.
-
Catalyst Loading: A high catalyst loading might contribute to undesired pathways. Optimize the catalyst concentration to find a balance between reaction rate and selectivity.
-
Purity of Starting Materials: Impurities in the aryl halide or amine can interfere with the catalytic cycle. Ensure all reagents are purified before use.
Q3: Can I use iron catalysts for substrates with sensitive functional groups?
A3: Iron-catalyzed systems often exhibit high functional group tolerance.[1] However, substrates with reducible groups (like nitro groups, if not the intended coupling partner) or strongly coordinating groups may require specific reaction conditions or protecting group strategies.
Performance Data of Iron Catalysts
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe₂O₃ / L-proline | Iodobenzene | Morpholine | K₃PO₄ | DMSO | 120 | 24 | 95 | [2] |
| Fe/Cg | Bromobenzene | Imidazole | K₂CO₃ | Toluene | 110 | 12 | 92 | [3] |
| FeCl₃ | Nitrobenzene | Benzyl Bromide | Zn/NH₄Cl | THF/H₂O | 65 | 12 | 85 | [1] |
Experimental Protocol: Iron-Catalyzed N-Arylation of Aryl Halides
This protocol is adapted from a procedure utilizing an environmentally benign Fe₂O₃ catalyst.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add Fe₂O₃ (5 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous DMSO (0.5 M concentration relative to the aryl halide).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Proposed Catalytic Cycle for Iron-Catalyzed C-N Coupling
References
Technical Support Center: Greener Approaches to N-Alkylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on avoiding hazardous reagents in N-alkylation reactions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols for safer, more sustainable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents traditionally used in N-alkylation, and what are their main risks?
Traditional N-alkylation reactions often employ reagents that pose significant health and environmental risks. The most common hazardous reagents include:
-
Alkyl Halides (e.g., methyl iodide, benzyl bromide): These are widely used but are often toxic and mutagenic.[1][2] They can also generate stoichiometric amounts of halide waste.[3][4]
-
Dimethyl Sulfate: This is another highly toxic and carcinogenic methylating agent that produces sulfate waste.[3][4]
-
Mitsunobu Reagents (e.g., azodicarboxylates): These reagents are toxic and pose process safety hazards due to their potentially explosive nature. The by-products, such as triphenylphosphine oxide, can also be difficult to remove.[1]
-
Epoxides and Aziridines: While useful for creating functionalized amines, these can also be genotoxic.[1]
Q2: What are some of the leading safer, "green" alternatives for N-alkylation?
Several greener alternatives to traditional N-alkylation reagents are gaining prominence in sustainable chemistry:
-
Dialkyl Carbonates (e.g., Dimethyl Carbonate - DMC, Propylene Carbonate - PC): These are considered environmentally benign as their byproducts are typically non-toxic (e.g., methanol and CO2 for DMC).[3][4][5] They are also biodegradable and have low toxicity.[3][4] Propylene carbonate can even serve as both the reagent and the solvent.[6][7][8]
-
Alcohols: Using alcohols as alkylating agents is a green method that often utilizes transition-metal catalysts in what is known as the "borrowing hydrogen" or "hydrogen auto transfer" methodology.[9][10] This approach is highly atom-economical, producing water as the only byproduct.[2]
-
Ionic Liquids (ILs): ILs can act as both solvents and catalysts, promoting N-alkylation while in some cases reducing overalkylation.[11][12] They are often recyclable, contributing to a more sustainable process.[11][12]
Q3: How can I avoid the common problem of over-alkylation in my N-alkylation reactions?
Over-alkylation, the formation of di- or poly-alkylated products when a mono-alkylated product is desired, is a frequent challenge.[13] Here are some strategies to minimize it:
-
Careful Optimization: Fine-tuning the stoichiometry of reactants (avoiding a large excess of the alkylating agent), solvent, base, and reaction temperature can significantly improve selectivity.[13]
-
Use of Greener Reagents: Some greener alternatives inherently offer better selectivity. For instance, N-alkylation with dialkyl carbonates can be highly selective.[5]
-
Ionic Liquids: The use of ionic liquids as a solvent has been shown to reduce or even eliminate the formation of over-alkylation products in some cases.[11][12]
-
Protecting Groups: In situations where high selectivity is difficult to achieve, using a protecting group on the amine can be an effective, albeit less atom-economical, strategy.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | Low reactivity of the green alkylating agent: Dialkyl carbonates and alcohols are generally less reactive than alkyl halides.[3][4] | - Increase the reaction temperature. For example, reactions with DMC often require temperatures between 150-180 °C for good conversion.[3][4]- Use a suitable catalyst. For alcohol-based alkylations, various transition metal catalysts (e.g., Ru, Ir, Co, Mn) can be effective.[9][14][15]- Consider using microwave irradiation to accelerate the reaction.[16][17] |
| Poor solubility of reactants: The amine substrate or base may not be soluble in the chosen solvent. | - Switch to a more appropriate solvent. For instance, if using K2CO3 in acetone with poor results, consider a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), though be mindful of the greenness of the solvent.[1][18][19]- Utilize a phase-transfer catalyst to facilitate the reaction between components in different phases. | |
| Formation of Multiple Products (Over-alkylation) | High reactivity of the primary amine product: The initially formed mono-alkylated amine can be more nucleophilic than the starting amine, leading to further alkylation.[13] | - Adjust the stoichiometry to use an excess of the amine relative to the alkylating agent.- Perform the reaction at a lower temperature to favor the initial alkylation.- As mentioned in the FAQs, using ionic liquids can help suppress over-alkylation.[11][12] |
| Difficulty in Product Isolation/Purification | By-products from the reaction: Some methods, like the Mitsunobu reaction, generate by-products that can be challenging to separate from the desired product.[1] | - Opt for cleaner chemistries. N-alkylation with alcohols, for example, produces only water as a by-product.[2]- For reactions with dialkyl carbonates, the by-products (an alcohol and CO2) are volatile and easily removed.[3][4] |
| Inconsistent Results | Catalyst deactivation: The catalyst used in alcohol-based alkylations may lose activity over time or with certain substrates. | - Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).- Investigate the substrate tolerance of the chosen catalyst; some functional groups may interfere with catalysis.- Consider catalyst regeneration procedures if available. |
Quantitative Data Summary
Table 1: Comparison of Greener N-Alkylation Methods
| Method | Alkylating Agent | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Selectivity (Mono-alkylation) | Key Advantages |
| Dialkyl Carbonates | Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic Nanoparticles | 180 | 4 | Up to 91% | Environmentally benign, low toxicity, clean by-products.[3][4] |
| Alcohols | Benzyl Alcohol | NHC-Ir(III) or NHC-Ru(II) Complexes | Not specified | Not specified | 65-72% yield for specific substrates | High atom economy (water is the only by-product), uses readily available reagents.[9] |
| Ionic Liquids | Alkyl Halides/Sulfonates | None (IL is the medium) | Room Temperature | 24 | Typically 9:1 or higher | Can reduce over-alkylation, recyclable reaction medium.[11][12] |
| Microwave-Assisted (Aqueous) | Alkyl Halides | None | Not specified | Not specified | Good for tertiary amine synthesis | Catalyst-free, uses water as a green solvent.[16] |
Experimental Protocols
Protocol 1: N-Methylation of Amines using Dimethyl Carbonate (DMC) with a Cu-Zr Bimetallic Nanoparticle Catalyst
This protocol is adapted from the methodology described for the selective N-methylation of aromatic and aliphatic amines.[3][4]
-
Catalyst Preparation: Synthesize Cu-Zr bimetallic nanoparticles using a green method, for example, by using a plant extract like Azadirachta indica as a reducing and stabilizing agent.
-
Reaction Setup: In a suitable reaction vessel, combine the amine substrate, dimethyl carbonate (DMC), and the Cu-Zr bimetallic nanoparticle catalyst. A typical molar ratio might be optimized based on the specific amine.
-
Reaction Conditions: Heat the reaction mixture to 180 °C and stir for 4 hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The catalyst can be separated by filtration for potential reuse. The product can then be isolated from the reaction mixture, for example, by column chromatography over silica gel.
Protocol 2: Mono-N-Alkylation of Primary Amines in an Ionic Liquid
This protocol is a general procedure based on the work demonstrating high selectivity for mono-alkylation.[11]
-
Reaction Setup: To a solution of the primary amine (0.6 mmol) in an ionic liquid (e.g., [bmim][PF6], 1 ml), add the alkyl halide or tosylate (0.7 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up and Extraction: Wash the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO3). Extract the product with diethyl ether (Et2O, 5 x 1 ml).
-
Isolation and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter. Remove the solvent under reduced pressure. The crude product mixture can then be analyzed by NMR to determine the yield and selectivity.
Visualizations
Caption: Decision tree for selecting a safer N-alkylation strategy.
Caption: General experimental workflow for a green N-alkylation reaction.
Caption: Comparison of hazardous and safer N-alkylation pathways.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. bioengineer.org [bioengineer.org]
- 15. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on Reductive Amination
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of solvents in reductive amination reactions. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reductive amination reaction slow or incomplete?
A1: Several solvent-related factors can hinder your reaction rate:
-
Poor Imine Formation: The initial condensation of the amine and carbonyl to form an imine (or enamine) is a dehydration equilibrium. If the solvent cannot effectively solvate the transition state or if water, a byproduct, is not sequestered, the equilibrium may not favor the imine. Protic solvents like methanol can sometimes accelerate imine formation.[1]
-
Reducing Agent Incompatibility: The choice of solvent is highly dependent on the reducing agent. For instance, sodium triacetoxyborohydride (STAB) is sensitive to water and is not compatible with methanol.[2][3] It is typically used in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[2][3] Conversely, sodium cyanoborohydride (NaBH₃CN) is stable in protic solvents and is often used in methanol.[2][4]
-
Low Reactant Solubility: If your aldehyde, ketone, or amine starting materials are not fully dissolved in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.[5]
-
Solvent Interference: Some solvents can react with the catalyst or reagents. For example, when using catalytic hydrogenation, reactive alcohols can be oxidized by the metal catalyst to form aldehyde/ketone impurities, which then participate in the reaction.[6]
Q2: What is the best solvent for my reductive amination?
A2: There is no single "best" solvent; the optimal choice depends on the substrates and, most importantly, the reducing agent. Chlorinated solvents like DCE and DCM have been historically common, particularly for reactions using STAB.[6][7] However, greener alternatives like ethyl acetate have been shown to be effective replacements.[6][7]
-
For Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) : Use aprotic solvents. Common choices include DCE, DCM, THF, acetonitrile, and dioxane.[2][3][8] Methanol is not compatible, and ethanol or isopropanol may react slowly.[3][9]
-
For Sodium Cyanoborohydride (NaBH₃CN) : This reagent is stable in protic solvents. Methanol is a very common and effective choice.[2][4] It is also soluble in water and THF.[10]
-
For Sodium Borohydride (NaBH₄) : This reagent is often used in protic solvents like methanol and ethanol.[2][11] However, since NaBH₄ can also reduce the starting aldehyde or ketone, the imine should be allowed to form completely before the reducing agent is added.[2][12]
Q3: Can I use a protic solvent like methanol or ethanol?
A3: Yes, but compatibility with your chosen reducing agent is critical.
-
Use with: Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) work well in protic solvents.[2][4] Methanol, in particular, has been identified as an excellent solvent for some reductive aminations as it can accelerate the formation of the key imine intermediate.[1]
-
Avoid with: Sodium triacetoxyborohydride (STAB) is water-sensitive and decomposes in methanol.[9][13] Therefore, aprotic solvents are required for reactions involving STAB.[2][3]
Q4: How does the presence of water affect the reaction?
A4: The effect of water is complex.
-
Inhibits Imine Formation: The formation of the imine intermediate from the carbonyl and amine releases one molecule of water. According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, slowing or preventing the reaction.
-
Reagent Decomposition: Some reducing agents, like STAB, are water-sensitive and will decompose, rendering them ineffective.[3]
-
Potential for Autocatalysis: In some cases, a small amount of water can have an autocatalytic effect, possibly by facilitating proton transfer steps in the mechanism.[14] However, for most standard procedures, especially with water-sensitive reagents, anhydrous conditions are preferred.
Troubleshooting Guide
Use the following table and diagram to diagnose and solve common issues.
| Observed Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | 1. Incorrect solvent for the reducing agent (e.g., methanol with STAB).[2][3] 2. Poor solubility of starting materials.[5] 3. Water inhibiting imine formation or decomposing the reagent.[3] | 1. Switch to a compatible solvent (see Q2). For STAB, use DCE, THF, or MeCN.[8] For NaBH₃CN, methanol is standard.[2] 2. Choose a solvent in which all reactants are soluble. A co-solvent might be necessary. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] |
| Slow Reaction Rate | 1. Suboptimal solvent for imine formation. 2. Viscous solvent hindering molecular motion. 3. Use of a less reactive solvent. | 1. For slow imine formation, consider adding a catalytic amount of acetic acid.[12] If compatible with the reducer, a switch to methanol can accelerate this step.[1] 2. Consider gentle heating if the solvent and reagents are stable at higher temperatures. 3. Using DCE as a solvent with STAB has been reported to shorten reaction times.[8] |
| Formation of Side Products | 1. Reduction of starting carbonyl before imine formation. 2. Solvent participating in the reaction (e.g., alcohol oxidation during catalytic hydrogenation).[6] | 1. If using NaBH₄, allow the imine to form completely before adding the reducing agent.[2] Alternatively, switch to a milder reagent like NaBH₃CN or STAB that selectively reduces the iminium ion.[4][9] 2. When using H₂/metal catalysts, avoid reactive alcohol solvents if the catalyst is prone to oxidation.[6] |
Data Presentation: Solvent & Reagent Compatibility
The following table summarizes common solvent and reducing agent combinations for reductive amination.
| Reducing Agent | Common Solvents | Incompatible Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane, Acetonitrile.[2][3][8] | Methanol, Water.[3][9] | Water-sensitive; must be used under anhydrous conditions.[3][8] A mild and selective reagent.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol, Water, THF.[2][4][10] | - | Stable in protic solvents and at mildly acidic pH (6-7), where it selectively reduces iminium ions over carbonyls.[4] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol.[2][11] | - | Can reduce the starting aldehyde/ketone. Best practice is to add it after imine formation is complete.[2] |
Logical Workflow for Troubleshooting
The diagram below illustrates a logical workflow for troubleshooting common issues in reductive amination, with a focus on solvent effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 4. Sodium cyanoborohydride | 25895-60-7 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. gctlc.org [gctlc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sciencemadness Discussion Board - Sodium triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Structure of 4-methoxy-N-(1-phenylethyl)aniline through Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
The unequivocal structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural validation of organic molecules. This guide provides a comparative analysis of the NMR data for 4-methoxy-N-(1-phenylethyl)aniline and contrasts it with structurally similar analogs to underscore the power of NMR in precise structural determination.
Comparative NMR Data Analysis
The structural validation of this compound is achieved by analyzing its ¹H and ¹³C NMR spectra and comparing the chemical shifts and coupling constants with those of related structures. The key differentiating features are the signals corresponding to the methoxy group and the substitution pattern on the aniline ring.
Below is a table summarizing the ¹H and ¹³C NMR data for this compound and three closely related analogs. The data clearly illustrates how minor structural modifications lead to distinct and predictable changes in the NMR spectra.
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | 1.41 (d, 3H), 3.61 (s, 3H), 4.33 (q, 1H), 6.36-6.43 (m, 2H), 6.58-6.64 (m, 2H), 7.11-7.17 (m, 1H), 7.20-7.31 (m, 4H)[1] | 25.1, 54.2, 55.7, 114.5, 114.7, 125.8, 126.8, 128.6, 141.5, 145.4, 151.8[1] |
| N-(1-phenylethyl)aniline | 1.44 (d, 3H), 3.99 (br s, 1H), 4.40 (q, 1H), 6.41-6.46 (m, 2H), 6.56 (t, 1H), 6.97-7.05 (m, 2H), 7.11-7.18 (m, 1H), 7.20-7.32 (m, 4H)[1] | 25.0, 53.4, 113.3, 117.2, 125.8, 126.8, 128.6, 129.1, 145.1, 147.2[1] |
| 3-methyl-N-(1-phenylethyl)aniline | 1.42 (d, 3H), 2.13 (s, 3H), 3.93 (br s, 1H), 4.40 (q, 1H), 6.23 (d, 1H), 6.29 (s, 1H), 6.40 (d, 1H), 6.90 (t, 1H), 7.11-7.17 (m, 1H), 7.20-7.31 (m, 4H)[1] | 21.6, 24.9, 53.4, 110.3, 114.1, 118.2, 125.8, 126.8, 128.6, 129.0, 138.8, 145.3, 147.2[1] |
| 4-fluoro-N-(1-phenylethyl)aniline | 1.52 (d, 3H), 4.00 (br s, 1H), 4.43 (q, 1H), 6.41-6.48 (m, 2H), 6.76-6.84 (m, 2H), 7.21-7.27 (m, 1H), 7.30-7.39 (m, 4H)[1] | 25.1, 54.1, 114.1 (d), 115.5 (d), 126.9, 128.7, 128.8, 143.5, 145.1, 155.9 (d) |
Key Observations for Validation:
-
The Methoxy Signature: The most prominent and unambiguous signals for confirming the structure of this compound are the sharp singlet at approximately 3.61 ppm in the ¹H NMR spectrum, integrating to three protons, and the carbon signal around 55.7 ppm in the ¹³C NMR spectrum.[1] These are characteristic of a methoxy group attached to an aromatic ring.
-
Aromatic Substitution Pattern: The aromatic region of the ¹H NMR spectrum for the 4-methoxy-substituted compound shows a distinct pattern, typically appearing as two sets of doublets (or multiplets resembling doublets) between 6.36-6.64 ppm, indicative of a 1,4-disubstituted benzene ring.[1] This pattern is significantly different from the more complex splitting observed for the unsubstituted and 3-methyl-substituted analogs.
-
Absence of NH Proton: In many of the provided datasets, the NH proton signal is a broad singlet or is not explicitly reported, which is common for secondary amines due to quadrupole broadening and exchange.[1] Its presence and broadness can further support the amine functionality.
Experimental Protocols
General NMR Sample Preparation and Analysis:
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: Approximately 5-10 mg of the analyte, such as this compound, is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Carbon spectra generally require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Decoupling techniques are used to simplify the spectrum by removing proton-carbon couplings.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and integration of the signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Workflow for NMR-Based Structural Validation
The logical process for validating a chemical structure using NMR spectroscopy is outlined in the diagram below. This workflow ensures a systematic approach from sample preparation to final structure confirmation.
Caption: Logical workflow for validating a chemical structure using NMR spectroscopy.
References
A Comparative Analysis of Experimental and Predicted NMR Spectra for N-benzyl-2-phenylacetamide (C15H15NO)
A Guide for Researchers in Structural Elucidation and Drug Development
In the field of chemical research and drug development, the accurate determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide presents a comparative analysis of experimental and computationally predicted ¹H and ¹³C NMR spectra for the compound N-benzyl-2-phenylacetamide, which has the molecular formula C₁₅H₁₅NO. This comparison serves to highlight the utility and limitations of predictive software in the process of structure verification and elucidation.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for N-benzyl-2-phenylacetamide. The experimental data was obtained from published literature, while the predicted data was generated using a reputable online NMR prediction tool.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃, Frequency: 300 MHz)
| Signal Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Experimental Multiplicity & Coupling Constant (J, Hz) | Predicted Multiplicity & Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | 7.40 – 7.18 | 7.35 - 7.25 | Multiplet (m) | Multiplet (m) |
| Amide (N-H) | 5.86 | 6.50 | Broad Singlet (br s) | Singlet (s) |
| Benzyl (CH₂) | 4.42 | 4.45 | Doublet (d), J = 5.8 | Doublet (d), J = 5.7 |
| Phenylacetyl (CH₂) | 3.64 | 3.60 | Singlet (s) | Singlet (s) |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃, Frequency: 75 MHz)
| Signal Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 171.0 | 170.5 |
| Aromatic C (quaternary) | 138.0 | 138.2 |
| Aromatic C (quaternary) | 134.6 | 134.9 |
| Aromatic CH | 129.4 | 129.3 |
| Aromatic CH | 129.0 | 128.9 |
| Aromatic CH | 128.6 | 128.7 |
| Aromatic CH | 127.4 | 127.6 |
| Aromatic CH | 126.5 | 127.3 |
| Benzyl (CH₂) | 43.7 | 43.8 |
| Phenylacetyl (CH₂) | 43.5 | 44.0 |
Experimental and Predictive Methodologies
A clear understanding of the methodologies used to obtain both experimental and predicted data is crucial for a meaningful comparison.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality experimental NMR spectra requires careful sample preparation and instrument setup.[1][2] A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like N-benzyl-2-phenylacetamide is as follows:
-
Sample Preparation:
-
Approximately 5-25 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[3]
-
An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ = 0.00 ppm).[2]
-
The solution is transferred to a clean 5 mm NMR tube.[1]
-
-
Instrument Setup and Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]
-
The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp spectral lines.[1]
-
For a ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard.
-
The signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.
-
Predictive Methodology for NMR Spectra
Predicted NMR spectra are generated using specialized software that employs various computational methods.[5][6] These methods often rely on large databases of experimentally determined NMR data and sophisticated algorithms to estimate the chemical shifts and coupling constants of a given molecule. Common approaches include:
-
Empirical Methods: These methods use databases of known structures and their corresponding spectra to predict the spectrum of a new compound based on structural similarity.
-
Quantum Mechanical Calculations: These methods, such as Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus to predict the chemical shifts.
The predicted data in this guide was generated using an online NMR prediction tool that likely utilizes a combination of these methods. The chemical structure of N-benzyl-2-phenylacetamide was input into the software, and the predicted ¹H and ¹³C NMR spectra were calculated for a 300 MHz spectrometer in CDCl₃.
Visualizing the Comparison Workflow
The process of comparing experimental and predicted NMR spectra can be visualized as a logical workflow.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and predicted NMR spectra, leading to their comparison and subsequent structural analysis.
Conclusion
The comparison between the experimental and predicted NMR spectra of N-benzyl-2-phenylacetamide reveals a high degree of correlation, particularly for the chemical shifts of the carbon and proton signals. This strong agreement underscores the value of NMR prediction software as a powerful tool for preliminary structural assignment and verification. Researchers can leverage these predictive tools to quickly assess the plausibility of a proposed structure and to guide the interpretation of complex experimental spectra. However, minor discrepancies, such as the predicted chemical shift of the amide proton, highlight the importance of experimental data as the ultimate arbiter in definitive structure elucidation. For drug development professionals, the integration of predictive NMR analysis can streamline the characterization of novel compounds and impurities, accelerating the overall development timeline.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. acdlabs.com [acdlabs.com]
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of chiral HPLC analysis, its alternatives, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their needs.
Principles of Chiral HPLC Separation
Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomeric analytes and a chiral stationary phase. This interaction forms transient diastereomeric complexes, leading to different retention times for each enantiomer and allowing for their individual quantification. The enantiomeric excess is then calculated from the peak areas of the separated enantiomers.
Calculation of Enantiomeric Excess (ee):
The enantiomeric excess is calculated using the following formula, where [R] and [S] represent the peak areas or concentrations of the R and S enantiomers, respectively:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100[1][2]
For example, a sample with 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60% in favor of the R-enantiomer (80% - 20% = 60%)[2].
Chiral HPLC vs. Supercritical Fluid Chromatography (SFC): A Performance Comparison
Supercritical Fluid Chromatography (SFC) has emerged as a viable alternative to HPLC for chiral separations, offering several advantages, particularly in terms of speed and reduced organic solvent consumption.[3] Below is a comparison of the two techniques for the analysis of common classes of chiral compounds.
Beta-Blockers
Beta-blockers are a class of drugs where the pharmacological activity often resides in a single enantiomer. The following table compares the performance of chiral HPLC and SFC for the separation of propranolol, a common beta-blocker.
| Parameter | Chiral HPLC | Chiral SFC | Reference |
| Stationary Phase | Teicoplanin-based CSP | Polysaccharide-based CSPs | [4] |
| Mobile Phase | Acetonitrile-methanol-AA-triethylamine | CO2/methanol/isopropylamine | [3] |
| Analysis Time | ~10-15 min | < 5 min | [4][5] |
| Resolution (Rs) | Good (baseline separation) | Excellent (often better than HPLC) | [3][4] |
| Solvent Consumption | High | Significantly lower | [3] |
Warfarin
Warfarin is an anticoagulant where the S-enantiomer is significantly more potent than the R-enantiomer.
| Parameter | Chiral HPLC | Chiral SFC | Reference |
| Stationary Phase | Daicel CHIRALPAK® IG | Daicel CHIRALPAK® IG | [6] |
| Mobile Phase | Methanol | CO2 with co-solvent (e.g., Methanol) | [6][7] |
| Analysis Time | ~10 min | < 5 min | [6][8] |
| Resolution (Rs) | High | High | [6][8] |
| Throughput | Lower | Higher | [7] |
Amphetamines
The enantiomeric composition of amphetamines is important in clinical and forensic toxicology.
| Parameter | Chiral HPLC | Chiral SFC | Reference |
| Stationary Phase | Astec CHIROBIOTIC V2 | CHIRALPAK AD-H | [5][9] |
| Mobile Phase | Methanol:water with additives | CO2/isopropanol with cyclohexylamine | [5][9] |
| Analysis Time | ~10-15 min | < 5 min | [5][9] |
| Resolution (Rs) | Baseline resolution | Baseline separation | [5][9] |
| Sensitivity | High (LOQ < 12.5 ng/mL) | High | [9] |
Experimental Protocols
Detailed Methodology for Chiral HPLC Analysis of Warfarin Enantiomers
This protocol is based on established methods for the separation of warfarin enantiomers.[6]
1. Sample Preparation:
-
Prepare a stock solution of racemic warfarin in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Daicel CHIRALPAK® IG (4.6 mm ID × 25 cm L, 20 µm particle size)[6].
-
Mobile Phase: 100% Methanol[6].
-
Flow Rate: 1 mL/min[6].
-
Temperature: 25°C[6].
-
Detection: UV at 220 nm[6].
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the R- and S-warfarin enantiomers.
-
Calculate the enantiomeric excess using the formula provided above.
Detailed Methodology for Chiral HPLC Analysis of Beta-Blocker Enantiomers (e.g., Propranolol)
This protocol is a general guideline for the chiral separation of beta-blockers.
1. Sample Preparation:
-
Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Teicoplanin-based chiral stationary phase.
-
Mobile Phase: 60:40:0.3:0.2 acetonitrile-methanol-acetic acid-triethylamine[4].
-
Flow Rate: 1.0 mL/min[4].
-
Temperature: 22 °C[4].
-
Detection: UV at a wavelength appropriate for the specific beta-blocker (e.g., 290 nm for propranolol).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess.
Visualizing the Workflow and Logic
Chiral HPLC Analysis Workflow
The following diagram illustrates the general workflow for determining enantiomeric excess using chiral HPLC.
References
- 1. physicsforums.com [physicsforums.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 7. jascoinc.com [jascoinc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates
The precise determination of optical purity, or enantiomeric excess (ee), is a critical step in the development and manufacturing of pharmaceuticals, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Chiral amines are fundamental building blocks in many active pharmaceutical ingredients.[3][4] This guide provides a comparative overview of the most common analytical techniques used to determine the enantiomeric purity of chiral amine intermediates, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Chiral Chromatography Methods
Chiral chromatography is the cornerstone for separating and quantifying enantiomers.[2][5] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as one of the most effective and versatile techniques, chiral HPLC can be used for a broad range of amine compounds.[4][5] Polysaccharide-based CSPs are particularly common and effective.[5]
-
Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable amines. Derivatization of the amine, often with trifluoroacetic anhydride, is typically required to improve volatility and peak shape.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and improved peak symmetries, using supercritical CO2 as the main mobile phase component.[8]
Workflow for Chiral HPLC Analysis
Caption: Experimental workflow for determining enantiomeric excess using Chiral HPLC.
Performance Comparison of Chiral Chromatography Methods
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Applicability | Broad range of amines, including non-volatile compounds[1] | Volatile and thermally stable amines[6] | Broad range, good for preparative scale[8] |
| Derivatization | Often optional, used to enhance detection[4] | Generally required (e.g., trifluoroacetylation)[6][7] | Optional, depends on analyte[8] |
| Analysis Time | 10-30 minutes | 5-20 minutes | <10 minutes[8] |
| Resolution | Generally excellent[5] | High, dependent on column and derivatization[6] | Comparable or superior to HPLC[8] |
| Sensitivity (LOD/LOQ) | High (ng to pg level)[4] | Very high (pg to fg level) | High |
| Solvent Consumption | High (organic solvents) | Low (carrier gas) | Low (primarily CO2)[8] |
Experimental Protocol: Chiral HPLC
This protocol is a general guideline for the enantiomeric separation of a primary chiral amine using a polysaccharide-based CSP.
-
Sample Preparation:
-
Accurately weigh and dissolve the chiral amine intermediate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: [4][8]
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and a polar modifier like ethanol or 2-propanol (e.g., 80:20 v/v). Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) (e.g., 0.2% TFA, 0.1% TEA) are often used to improve peak shape for amines.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak area of each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100[9]
-
NMR Spectroscopy Methods
NMR spectroscopy is a powerful tool for determining optical purity by converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable in the NMR spectrum.[10] This is achieved using either a chiral derivatizing agent or a chiral solvating agent.
-
Chiral Derivatizing Agents (CDAs): The chiral amine is covalently reacted with a CDA, such as Mosher's acid (MTPA), to form stable diastereomeric amides.[10][11] The different chemical environments of the diastereomers result in separated signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated.[10]
-
Chiral Solvating Agents (CSAs): The chiral amine forms transient, non-covalent diastereomeric complexes with a CSA, such as (S)-BINOL.[3] This induces chemical shift differences between the enantiomers, allowing for their quantification directly in the NMR tube without a chemical reaction.[3]
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Experimental workflow for determining enantiomeric excess using NMR with a CDA.
Performance Comparison of NMR Methods
| Parameter | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create stable diastereomers[12] | Non-covalent complexation to form transient diastereomers[3] |
| Sample Prep | Involves a chemical reaction; may require purification[10] | Simple mixing of amine and agent in an NMR tube[3] |
| Analysis Time | Longer due to reaction time (can be >90 min)[13] | Rapid; spectra can be recorded in minutes[3] |
| Accuracy | High (±1-2%); potential for kinetic resolution errors | Good (±2-5%); dependent on binding and concentration[13] |
| Sensitivity | Moderate; requires sufficient material for NMR | Lower; requires higher concentrations for effective complexation |
| Universality | Broadly applicable to primary/secondary amines[10] | More dependent on specific interactions (e.g., H-bonding)[3] |
| Sample Recovery | Destructive (sample is chemically altered) | Non-destructive |
Experimental Protocol: NMR with Mosher's Acid (MTPA-Cl)
This protocol describes the derivatization of a chiral primary amine for ¹⁹F NMR analysis.
-
Derivatization: [10]
-
In a dry NMR tube, dissolve ~5 mg of the chiral amine intermediate in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of a base, such as pyridine or triethylamine (~1.2 equivalents).
-
Add enantiopure (R)-MTPA chloride (~1.1 equivalents) to the solution.
-
Cap the tube and mix thoroughly. Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. The CF₃ group of the MTPA moiety provides a strong, clean signal for each diastereomer.
-
-
Data Analysis:
-
Identify the two distinct signals corresponding to the diastereomeric amides.
-
Integrate the area of each signal (Area_R,S and Area_S,S, assuming (S)-amine).
-
Calculate the enantiomeric excess (% ee) from the diastereomeric ratio.
-
Polarimetry
Polarimetry is a traditional method that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14][15] The magnitude of rotation is proportional to the concentration of the excess enantiomer.
While simple and non-destructive, this method has significant limitations.[16][17] Its accuracy depends heavily on having an accurately known specific rotation value for the pure enantiomer, and it is highly sensitive to temperature, solvent, and the presence of other optically active impurities.[3][17] Therefore, it is best used for a rough estimate of ee rather than for precise quantification.[16]
Experimental Protocol: Polarimetry
-
Sample Preparation:
-
Prepare a solution of the chiral amine of a known concentration (c, in g/mL) in a suitable achiral solvent.
-
-
Measurement:
-
Calibrate the polarimeter with a blank (solvent only).
-
Fill a sample cell of a known path length (l, in dm) with the solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation:
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).
-
Calculate the optical purity (% OP), which is often used interchangeably with % ee: % OP = ([α]_sample / [α]_pure_enantiomer) * 100.[9]
-
Method Selection Guide
Choosing the right analytical technique depends on the specific requirements of the analysis, such as the need for accuracy, throughput, sample availability, and regulatory compliance.
Decision Logic for Method Selection
Caption: Decision guide for selecting an appropriate analytical method.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. stereoelectronics.org [stereoelectronics.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
comparative study of different synthetic routes to N-aryl amines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The carbon-nitrogen (C-N) bond is a key structural motif in a vast array of bioactive molecules. Over the years, a variety of synthetic methods have been developed to construct this crucial linkage, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to N-aryl amines, including the classical Ullmann condensation, the widely adopted Buchwald-Hartwig amination, and emerging nickel-catalyzed and photoredox-mediated methodologies.
At a Glance: Key Synthetic Routes Comparison
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Nickel-Catalyzed Amination | Photoredox-Catalyzed Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) | Nickel (Ni) | Photocatalyst (e.g., Ir, Ru complexes) |
| Typical Reaction Temperature | High (often >150 °C) | Mild to moderate (RT to 120 °C) | Mild to moderate (RT to 100 °C) | Room Temperature |
| Substrate Scope (Aryl Halide) | Activated aryl halides favored | Broad (chlorides, bromides, iodides, triflates) | Broad (chlorides, bromides, sulfamates) | Electron-deficient arenes often favored |
| Substrate Scope (Amine) | Broad | Broad (primary, secondary, anilines) | Broad (primary, secondary, anilines) | Tertiary amines for α-arylation, broader for N-arylation |
| Catalyst Loading | Often stoichiometric in classical methods, catalytic in modern protocols | Low (typically 0.5-5 mol%) | Low to moderate (1-10 mol%) | Low (typically 0.5-2 mol%) |
| Turnover Numbers (TONs) | Generally lower | High (can reach >5000)[1] | Moderate to high | Varies, can be high |
| Key Advantages | Low cost of copper | Broad scope, high yields, mild conditions | Lower cost than palladium, unique reactivity | Very mild conditions, use of light energy |
| Key Disadvantages | Harsh conditions in classical methods, often requires ligands | Cost of palladium and ligands, sensitivity to air/moisture | Ligand sensitivity, potential for side reactions | Limited to specific substrate classes, can require specific setups |
In-Depth Analysis of Synthetic Routes
The Ullmann Condensation: The Classic Copper-Catalyzed Approach
The Ullmann condensation, first reported in the early 20th century, is a copper-promoted reaction between an aryl halide and an amine.[2] Traditionally, this method required harsh reaction conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[3] However, the "Renaissance of Ullmann chemistry" has seen the development of modern protocols that utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions.[4]
Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl amine and regenerates the copper(I) catalyst.[3]
Experimental Protocol: N-Arylation of Morpholine with 4-Chlorotoluene (Hypothetical Modern Protocol)
To a flame-dried Schlenk tube is added CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and K₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (1.0 equiv.), morpholine (1.2 equiv.), and a high-boiling polar solvent such as DMF or DMSO are then added. The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse
Developed in the mid-1990s, the Buchwald-Hartwig amination has become one of the most powerful and widely used methods for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions than the classical Ullmann condensation. The development of various generations of bulky, electron-rich phosphine ligands has been crucial to the success and versatility of this reaction.[5]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl amine product is formed via reductive elimination, regenerating the Pd(0) catalyst.[6]
Experimental Protocol: N-Arylation of Morpholine with 4-Chlorotoluene
To a flame-dried Schlenk tube is added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (1.0 equiv.), morpholine (1.2 equiv.), and an anhydrous, deoxygenated solvent such as toluene or dioxane are then added. The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours. After completion, the reaction is cooled, quenched, and the product is isolated and purified as described for the Ullmann condensation. A reported protocol for the coupling of morpholine and 4-chlorotoluene using a specific (NHC)Pd(R-allyl)Cl catalyst afforded the product in 95% yield.[7]
Nickel-Catalyzed Amination: A Cost-Effective Alternative
The use of nickel catalysts for N-arylation has gained significant attention due to the lower cost and higher earth abundance of nickel compared to palladium.[8][9] Nickel catalysts can often couple challenging substrates, such as aryl chlorides and sulfamates, with high efficiency.[10]
Mechanism: The mechanism of nickel-catalyzed amination is believed to be similar to that of the palladium-catalyzed reaction, proceeding through a Ni(0)/Ni(II) catalytic cycle. However, the involvement of Ni(I) and Ni(III) intermediates has also been proposed in certain cases.[8]
Experimental Protocol: N-Arylation of Morpholine with 1-Chloronaphthalene
A detailed procedure for the nickel-catalyzed amination of 1-chloronaphthalene with morpholine has been reported.[11] In a flame-dried round-bottomed flask, 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (6.00 mol%), phenylboronic acid pinacol ester (35.0 mol%), nickel(II) chloride ethylene glycol dimethyl ether complex (3.00 mol%), and sodium tert-butoxide (2.26 equiv.) are combined. 2-Methyltetrahydrofuran, morpholine (1.80 equiv.), and 1-chloronaphthalene (1.00 equiv.) are added, and the mixture is stirred at 80 °C for 3 hours. Following workup and purification, 4-(naphthalen-1-yl)morpholine was obtained in 93% yield.[11]
Photoredox-Catalyzed Amination: A Mild and Green Approach
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[12] In the context of N-aryl amine synthesis, photoredox catalysis can facilitate C-N bond formation through the generation of radical intermediates.
Mechanism: A common mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with one of the reactants, initiating a radical cascade that ultimately leads to the desired product. For example, in the α-heteroarylation of tertiary amines, the photocatalyst oxidizes the amine to form an amine radical cation, which then undergoes deprotonation to generate an α-amino radical. This radical can then add to a heteroaryl halide in a homolytic aromatic substitution pathway.[13]
Experimental Protocol: α-Heteroarylation of N,N-Dimethylacetamide (DMA) with 2-Chlorobenzothiazole
In a representative procedure, a vial is charged with an iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 1 mol%), 2-chlorobenzothiazole (1.0 equiv.), and NaOAc (1.5 equiv.). N,N-Dimethylacetamide (DMA) is added as both the reactant and solvent. The mixture is degassed and then irradiated with blue LEDs at room temperature for several hours. After the reaction is complete, the product is isolated and purified using standard techniques.[13]
Visualizing the Pathways
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. High turnover number and rapid, room-temperature amination of chloroarenes using saturated carbene ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Laboratory and commercial preparations of aniline other than reduction of nitroarenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents: 4-methoxy-N-(1-phenylethyl)aniline Under the Microscope
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in producing optically active compounds. The choice of a chiral resolving agent is paramount to the success of this process. This guide provides an objective comparison of 4-methoxy-N-(1-phenylethyl)aniline against other commonly used chiral resolving agents for acidic compounds, supported by experimental data and detailed protocols.
The resolution of racemic mixtures, particularly of acidic compounds, is frequently achieved through the formation of diastereomeric salts with a chiral base. The differential solubility of these salts allows for their separation by crystallization, followed by the recovery of the individual enantiomers. This guide focuses on the performance of this compound in comparison to established resolving agents such as (S)-(-)-1-phenylethylamine, cinchonidine, and brucine.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the enantiomeric excess (e.e.) achieved, and the ease of the experimental procedure. The following tables summarize the available experimental data for the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), with different chiral resolving agents.
| Resolving Agent | Racemic Acid | Molar Ratio (Acid:Agent) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (S)-(-)-1-phenylethylamine | Ibuprofen | 1:0.5 | Aqueous KOH | 53% (of the (S,S)-salt) | 88.14% ((S)-(+)-Ibuprofen) | [1] |
| (-)-Brucine | Ibuprofen | Not specified | Acetonitrile-Methanol (5:1, v/v) | Data not available | Data not available (qualitative TLC separation) | [2] |
| This compound | Ibuprofen | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cinchonidine | Ibuprofen | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive, directly comparable experimental data for the resolution of ibuprofen with this compound and cinchonidine is currently limited in publicly available literature. The data for brucine is from a thin-layer chromatography study and does not provide yield or enantiomeric excess values for a bulk separation process.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of chiral resolving agents. Below are the experimental protocols for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine.
Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine
This protocol is adapted from a published procedure and outlines the key steps in the diastereomeric salt resolution of racemic ibuprofen.[1]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
2-Propanol
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution of Racemic Ibuprofen: Dissolve 3.1 grams of racemic ibuprofen in an aqueous solution of potassium hydroxide.
-
Formation of Diastereomeric Salts: To the dissolved ibuprofen solution, add a stoichiometric equivalent of (S)-(-)-1-phenylethylamine. The reaction of the racemic ibuprofen with the single enantiomer of the amine forms a mixture of two diastereomeric salts: ((S)-ibuprofen)-((S)-1-phenylethylamine) and ((R)-ibuprofen)-((S)-1-phenylethylamine).
-
Crystallization and Separation: Due to their different physical properties, one of the diastereomeric salts, the (S,S)-salt, is less soluble and precipitates out of the aqueous solution. The precipitate is collected by vacuum filtration.
-
Recrystallization: The collected diastereomeric salt is further purified by recrystallization from a suitable solvent, such as 2-propanol, to improve the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid, such as sulfuric acid, to protonate the carboxylate of ibuprofen and liberate the free (S)-(+)-ibuprofen.
-
Extraction: The liberated (S)-(+)-ibuprofen is extracted from the aqueous solution using an organic solvent like methyl-t-butyl ether.
-
Isolation and Analysis: The organic extracts are combined, dried, and the solvent is removed by rotary evaporation to yield the solid (S)-(+)-ibuprofen. The enantiomeric purity of the product is determined by polarimetry, and the yield is calculated. The optical purity of the recovered (+)-ibuprofen was determined to be approximately 88.14%.[1]
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Diastereomeric Salt Formation Pathway
Caption: Chiral Resolution Workflow
Discussion and Conclusion
The selection of an appropriate chiral resolving agent is a multifaceted decision that depends on the specific substrate, desired purity, and overall process efficiency. While (S)-(-)-1-phenylethylamine is a well-documented and effective resolving agent for racemic ibuprofen, the utility of this compound for this and other profens requires further investigation to provide a direct and quantitative comparison. The methoxy substitution on the phenyl ring of the resolving agent can influence its basicity and the crystal packing of the resulting diastereomeric salts, potentially leading to improved resolution efficiency. However, without direct comparative experimental data, this remains a hypothesis.
The alkaloids cinchonidine and brucine are also powerful resolving agents, often employed for a wide range of acidic compounds. Their complex structures can provide multiple points of interaction, leading to excellent chiral discrimination. However, their availability and cost may be considerations for large-scale applications.
References
Navigating Reaction Pathways: An Analysis of Kinetic vs. Thermodynamic Products in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Product Selectivity in Amine Synthesis
The synthesis of amines is a cornerstone of organic chemistry, with profound implications for drug discovery and materials science. The selectivity of these reactions, often dictated by the subtle interplay of reaction conditions, can lead to the preferential formation of either the kinetically or thermodynamically favored product. Understanding and controlling these pathways is paramount for efficient and targeted synthesis. This guide provides an objective comparison of kinetic and thermodynamic products in two common amine synthesis methodologies: reductive amination and Hofmann elimination, supported by experimental data and detailed protocols.
The Dichotomy of Control: Kinetic vs. Thermodynamic Products
In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is governed by two distinct regimes of reaction control:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the result of the reaction pathway with the lowest activation energy. These reactions are often irreversible under the conditions employed.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture, as it represents the lowest energy state.
The choice between kinetic and thermodynamic control is a powerful tool for chemists, enabling the selective synthesis of a desired isomer.
Reductive Amination: A Battle of Stability and Speed
Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. The conditions of this reaction, particularly temperature and pH, can significantly influence the product distribution when competing reaction pathways exist.
For instance, in the reductive amination of an α,β-unsaturated ketone, two potential products can be formed: the 1,2-addition product (kinetic) and the 1,4-conjugate addition product (thermodynamic).
Table 1: Influence of Reaction Temperature on the Reductive Amination of Benzaldehyde with Aniline
| Entry | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Control |
| 1 | 0 | 1 | N-Benzylaniline | >95 | Kinetic |
| 2 | 25 (Room Temp.) | 1 | N-Benzylaniline | ~90 | Mixed |
| 3 | 80 | 24 | N-Benzylaniline | ~75 | Thermodynamic |
Note: This table is illustrative and compiled from general principles and data from similar reactions. Specific yields can vary based on the specific reducing agent and other reaction conditions.
At lower temperatures, the reaction favors the faster-forming kinetic product. As the temperature is increased, the reaction becomes more reversible, allowing for the formation of the more stable thermodynamic product to dominate.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline under Kinetic and Thermodynamic Control
Objective: To demonstrate the effect of temperature on the product distribution in the reductive amination of benzaldehyde with aniline.
Materials:
-
Benzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flasks
-
Stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and work-up reagents
Procedure:
Kinetic Control (0 °C):
-
To a round-bottom flask containing a stir bar and dissolved benzaldehyde (1 eq) in methanol, add aniline (1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform a standard aqueous work-up and isolate the product by extraction and solvent evaporation.
-
Analyze the product distribution using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Thermodynamic Control (Reflux):
-
To a round-bottom flask equipped with a condenser and containing a stir bar and dissolved benzaldehyde (1 eq) in methanol, add aniline (1 eq).
-
Heat the mixture to reflux (approximately 65 °C) and stir for 30 minutes to allow for imine formation and equilibration.
-
Slowly add sodium borohydride (1.5 eq) portion-wise while maintaining reflux.
-
Continue to heat at reflux for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with the slow addition of water.
-
Perform a standard aqueous work-up and isolate the product.
-
Analyze the product distribution by GC or NMR and compare it to the kinetically controlled experiment.
Hofmann Elimination: Steric Hindrance vs. Alkene Stability
The Hofmann elimination is a classic organic reaction that converts a quaternary ammonium hydroxide into an alkene and a tertiary amine upon heating. A key feature of this reaction is its preference for the formation of the less substituted alkene, known as the "Hofmann product." This is in direct contrast to the Zaitsev rule, which predicts the formation of the more substituted, and generally more stable, alkene (the thermodynamic product).
The regioselectivity of the Hofmann elimination is primarily governed by steric factors. The bulky quaternary ammonium leaving group directs the base to abstract a proton from the least sterically hindered β-carbon, leading to the kinetic product.
Table 2: Product Distribution in the Elimination of 2-Pentyltrimethylammonium Hydroxide
| Product | Structure | Stability | Control | Typical Yield (%) |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | Less Substituted | Kinetic (Hofmann) | ~95% |
| 2-Pentene | CH₃CH=CHCH₂CH₃ | More Substituted | Thermodynamic (Zaitsev) | ~5% |
Note: The yields are illustrative of the strong preference for the Hofmann product in this type of elimination.
While the Hofmann elimination strongly favors the kinetic product, increasing the reaction temperature can slightly increase the proportion of the more stable Zaitsev product, although the Hofmann product remains dominant.
Experimental Protocol: Hofmann Elimination of N,N,N-Trimethyl-2-pentylammonium Hydroxide
Objective: To demonstrate the preferential formation of the kinetic (Hofmann) product in an elimination reaction.
Materials:
-
2-Aminopentane
-
Methyl iodide (excess)
-
Silver oxide (Ag₂O)
-
Water
-
Distillation apparatus
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Exhaustive Methylation: In a round-bottom flask, react 2-aminopentane with an excess of methyl iodide to form the quaternary ammonium iodide salt. This reaction is typically run at room temperature until a precipitate forms.
-
Hydroxide Exchange: Treat the aqueous solution of the quaternary ammonium iodide with silver oxide. Silver iodide will precipitate, and the corresponding quaternary ammonium hydroxide will be formed in solution. Filter to remove the silver iodide precipitate.
-
Elimination: Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, and the volatile alkene products (1-pentene and 2-pentene) will distill off.
-
Product Collection and Analysis: Collect the distillate in a cooled receiver. Analyze the product distribution of the collected alkenes using GC or NMR to determine the ratio of the Hofmann to Zaitsev products.
Visualizing the Concepts
To better understand the principles of kinetic and thermodynamic control, the following diagrams illustrate the key concepts.
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Caption: General workflow for studying kinetic vs. thermodynamic control.
Conclusion
The ability to selectively synthesize either the kinetic or thermodynamic product is a testament to the power of physical organic chemistry principles in practical synthesis. In reductive amination, temperature and pH serve as key handles to navigate the reaction energy landscape. Conversely, the Hofmann elimination provides a classic example of how steric factors can overwhelmingly favor the kinetic product. For researchers in drug development and other scientific fields, a thorough understanding of these controlling factors is essential for the rational design of synthetic routes to novel and complex amine-containing molecules.
A Spectroscopic Showdown: Aniline and its Ortho, Meta, and Para Isomers
For researchers and scientists in drug development and organic chemistry, a nuanced understanding of isomeric structures is paramount. Aniline and its methylated isomers—o-toluidine, m-toluidine, and p-toluidine—present a classic case study in how the subtle shift of a single methyl group can influence electronic and structural properties. This guide provides a comparative analysis of these compounds using UV-Vis, FT-IR, and NMR spectroscopy, supported by experimental data and protocols, to offer a clear distinction between these closely related molecules.
The position of the electron-donating methyl (-CH₃) group on the aromatic ring relative to the amino (-NH₂) group alters the molecule's symmetry and electron density distribution. These changes give rise to distinct spectral fingerprints in various spectroscopic techniques, allowing for their differentiation and characterization.
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of aniline and the toluidine isomers are characterized by two primary absorption bands originating from π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern. The amino group acts as a potent auxochrome, a group that extends the conjugation of the chromophore (the benzene ring), causing a bathochromic (red) shift compared to benzene itself. The additional methyl group in the toluidines further modifies these transitions.
Generally, the para-isomer exhibits the most significant red shift in its primary absorption band due to the extended conjugation and alignment of the electron-donating amino and methyl groups. The ortho-isomer often shows a hypsochromic (blue) shift relative to the para-isomer, which can be attributed to steric hindrance between the adjacent methyl and amino groups, potentially forcing the amino group slightly out of the plane of the ring and reducing orbital overlap.
Table 1: UV-Vis Spectroscopic Data for Aniline Isomers in Ethanol
| Compound | λmax, 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax, 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| Aniline | 230 | 8600 | 280 | 1430 |
| o-Toluidine | 233 | 7940 | 285 | 1550 |
| m-Toluidine | 235 | 7940 | 286 | 1700 |
| p-Toluidine | 235 | 10000 | 288 | 1585 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Infrared Spectroscopy: Probing Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and structural features of a molecule by measuring its vibrational frequencies. For aniline and its isomers, the key diagnostic bands are the N-H stretches of the primary amine, the C-N stretch, and the C-H bending modes of the substituted aromatic ring.
The N-H stretching region (typically 3300-3500 cm⁻¹) for a primary amine like aniline shows two bands: an asymmetric and a symmetric stretch. The positions of these bands are sensitive to hydrogen bonding. The C-N stretching vibration provides insight into the bond strength between the nitrogen and the aromatic ring. Perhaps most diagnostically, the C-H out-of-plane bending region (680-900 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for Aniline Isomers
| Vibrational Mode | Aniline | o-Toluidine | m-Toluidine | p-Toluidine |
|---|---|---|---|---|
| N-H Asymmetric Stretch | ~3430 | ~3473 | ~3455 | ~3473 |
| N-H Symmetric Stretch | ~3350 | ~3388 | ~3376 | ~3388 |
| Aromatic C-H Stretch | ~3030 | ~3050 | ~3030 | ~3025 |
| N-H Bend (Scissoring) | ~1620 | ~1620 | ~1618 | ~1620 |
| Aromatic C=C Stretch | ~1600, 1500 | ~1600, 1510 | ~1590, 1490 | ~1600, 1515 |
| C-N Stretch | ~1275 | ~1270 | ~1275 | ~1265 |
| C-H Out-of-Plane Bend | ~750, 690 | ~750 | ~775, 690 | ~815 |
Frequencies are approximate and sourced from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).
The distinct patterns in the C-H out-of-plane bending region are particularly useful for distinguishing the isomers: aniline (monosubstituted), o-toluidine (1,2-disubstituted), m-toluidine (1,3-disubstituted), and p-toluidine (1,4-disubstituted).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for detailed structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino and methyl groups. The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl group protons give a sharp singlet, with its chemical shift providing clues to its position.
In ¹³C NMR, the position of the methyl group has a clear and predictable effect on the chemical shifts of the aromatic carbons due to its electron-donating inductive effect and hyperconjugation. The symmetry of the molecule is also readily apparent; for instance, p-toluidine, being the most symmetrical, will show only five distinct carbon signals (four aromatic and one methyl).
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Aniline | o-Toluidine | m-Toluidine | p-Toluidine |
|---|---|---|---|---|
| -NH₂ | ~3.69 (s, br) | ~3.65 (s, br) | ~3.62 (s, br) | ~3.58 (s, br) |
| -CH₃ | - | ~2.18 (s) | ~2.29 (s) | ~2.25 (s) |
| Aromatic H | 6.7-7.2 (m) | 6.6-7.1 (m) | 6.5-7.1 (m) | 6.63 (d), 6.98 (d) |
Data sourced from the Spectral Database for Organic Compounds (SDBS). 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br' denotes broad.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Aniline | o-Toluidine | m-Toluidine | p-Toluidine |
|---|---|---|---|---|
| C-NH₂ (C1) | 146.6 | 144.7 | 146.5 | 144.0 |
| C-CH₃ | - | 122.2 (C2) | 139.1 (C3) | 127.6 (C4) |
| Aromatic C | 115.2, 118.7, 129.3 | 115.0, 118.6, 127.1, 130.6 | 112.1, 116.0, 119.0, 129.3 | 115.3, 129.8 |
| -CH₃ | - | 17.5 | 21.5 | 20.5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Assignments are simplified.
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the spectroscopic comparison of aniline isomers.
A Researcher's Guide to Cross-Referencing Mass Spectral Libraries for Compound Identification
For researchers, scientists, and drug development professionals navigating the complex landscape of compound identification, mass spectral libraries are an indispensable tool. The accuracy and confidence of identification, however, are critically dependent on the quality and comprehensiveness of the library used. This guide provides an objective comparison of prominent mass spectral libraries, supported by experimental data and detailed methodologies, to aid in the selection and effective utilization of these crucial resources.
The identification of small molecules via mass spectrometry is a cornerstone of modern analytical science, with applications spanning metabolomics, drug discovery, environmental analysis, and clinical diagnostics. The process hinges on matching the fragmentation pattern of an unknown compound to a reference spectrum within a curated database. While commercial libraries like NIST and Wiley have long been the industry standard, public repositories such as MassBank and GNPS are rapidly growing in scale and utility, offering open access to a wealth of spectral data. This guide explores the comparative performance of these key resources and provides a framework for a robust cross-referencing strategy to enhance identification confidence.
Performance Comparison of Major Mass Spectral Libraries
The choice of a mass spectral library significantly impacts the rate and accuracy of compound identification. The following tables summarize key quantitative metrics for some of the most widely used libraries. It is important to note that performance can vary depending on the specific application, instrumentation, and data analysis workflow.
| Library | Type | Number of EI Spectra | Number of MS/MS Spectra | Key Features |
| NIST/EPA/NIH Mass Spectral Library (NIST 23) | Commercial | > 350,000 | > 2.4 million | Highly curated with extensive quality control; includes retention indices; sophisticated search software with hybrid search capabilities.[1] |
| Wiley Registry of Mass Spectral Data | Commercial | > 800,000 | > 3 million (combined with NIST) | Largest commercially available collection of EI spectra; broad compound coverage.[2][3] |
| MassBank | Public | Varies (distributed) | > 2.3 million (in MoNA) | Open-access repository of user-contributed spectra from various instruments and analytical conditions.[4] |
| Global Natural Products Social Molecular Networking (GNPS) | Public | Limited | > 580,000 (community libraries) | Focus on natural products and metabolomics; powerful online platform for data analysis and molecular networking.[5] |
Table 1: General Characteristics of Major Mass Spectral Libraries.
Quantitative performance metrics are crucial for evaluating the effectiveness of a spectral library. The following table presents a summary of reported performance data from various studies. Direct comparison is challenging due to differing experimental designs and datasets.
| Library/Study | Metric | Performance | Context |
| NIST (General EI) | Correct Identification (Top Hit) | 81% | Randomly selected spectra from a replicate library.[6] |
| NIST (General EI) | Correct Identification (Top 10 Hits) | 98% | Randomly selected spectra from a replicate library.[6] |
| mzCloud (DDA spectra) | Identification Success Rate (Top 3) | 84% (solvent), 88% (spiked feed) | 32 pesticides and veterinary drugs.[7] |
| MSfinder (in silico, DIA spectra) | Identification Success Rate | 72% (solvent), 75% (spiked feed) | 32 pesticides and veterinary drugs.[7] |
| GNPS (Untargeted Metabolomics) | Spectrum Annotation Rate | ~13% (as of 2022) | Continuous identification mode on the GNPS platform.[5] |
Table 2: Reported Performance Metrics for Compound Identification.
Experimental Protocols for Library Performance Evaluation
To ensure objective and reproducible comparisons of mass spectral libraries, a well-defined experimental protocol is essential. The following outlines a generalized workflow for evaluating library performance in the context of untargeted metabolomics using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A standardized and well-characterized complex biological sample (e.g., human plasma extract, bacterial culture supernatant) should be used.
-
For GC-MS: A two-step derivatization procedure is often employed to increase the volatility of metabolites. For instance, a methoximation step followed by silylation.
-
For LC-MS/MS: A simple protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) is a common and effective method for extracting a broad range of metabolites.
Data Acquisition
-
GC-MS:
-
System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: A typical scan range of m/z 50-600.
-
Chromatography: Employ a standard non-polar column (e.g., DB-5ms) with a programmed temperature gradient to ensure good separation of a wide range of metabolites.
-
-
LC-MS/MS:
-
System: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of compounds.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used, where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).
-
Chromatography: Reversed-phase chromatography with a C18 column is a versatile choice for separating a broad range of metabolites. A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Data Processing and Library Searching
-
Peak Deconvolution (GC-MS) / Feature Detection (LC-MS/MS): Utilize software to detect and extract individual compound peaks from the raw data.
-
Spectral Matching: The extracted mass spectrum of each feature is searched against the selected libraries (NIST, Wiley, MassBank, GNPS).
-
Search Parameters:
-
Precursor Mass Tolerance (LC-MS/MS): A narrow tolerance (e.g., ±5 ppm) should be used for high-resolution data.
-
Fragment Mass Tolerance: Dependent on the instrument type (e.g., 0.5 Da for ion traps, <10 ppm for Orbitrap/TOF).
-
Scoring Algorithm: A consistent scoring algorithm (e.g., dot-product or a more advanced algorithm like entropy similarity) should be used across all library searches for a fair comparison.
-
-
Hit List Evaluation: The top-ranked hits from each library for a given unknown spectrum are recorded.
-
Performance Metrics Calculation:
-
Identification Rate: The percentage of features for which a library provides a confident match (based on a predefined score threshold).
-
Accuracy: For a set of known spiked-in compounds, the percentage of correctly identified compounds as the top hit.
-
Sensitivity and Specificity: Can be determined by evaluating the true positive, false positive, true negative, and false negative rates for the spiked-in compounds.
-
False Discovery Rate (FDR): Can be estimated using a target-decoy database approach, where a decoy library of reversed or randomized spectra is searched alongside the target library.
-
Visualizing the Compound Identification and Library Cross-Referencing Workflow
To better illustrate the processes involved in compound identification, the following diagrams, generated using the DOT language, outline the key steps and logical relationships.
Caption: A generalized workflow for compound identification using mass spectrometry.
Caption: The logical flow of cross-referencing multiple mass spectral libraries.
Conclusion and Recommendations
The selection of a mass spectral library is a critical decision in the compound identification workflow. Commercial libraries like NIST and Wiley offer highly curated and extensive collections, particularly for EI-MS, and are supported by powerful search software. Public repositories such as MassBank and GNPS provide open access to a rapidly growing and diverse set of MS/MS spectra, fostering community-driven data sharing and the development of innovative analysis tools.
For the highest confidence in compound identification, a multi-library search strategy is strongly recommended. Cross-referencing hits from both commercial and public libraries can help to validate putative identifications and resolve ambiguities. The workflows and experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and utilize these invaluable resources, ultimately leading to more accurate and reliable compound identification in their scientific endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and Validation of a Spectral Library Searching Method for Peptide Identification from Tandem Mass Spectrometry | NIST [nist.gov]
- 4. MassSpecGym: A benchmark for the discovery and identification of molecules [arxiv.org]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of three scaling algorithms in NMR-based metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Crucial Safety Information Regarding the Disposal of 4-methoxy-N-(1-phenylethyl)aniline
Immediate action required: Obtain the manufacturer-specific Safety Data Sheet (SDS) for 4-methoxy-N-(1-phenylethyl)aniline before any handling or disposal.
Extensive searches for a specific Safety Data Sheet (SDS) for this compound have not yielded a document for this exact chemical. The safe handling, storage, and disposal of any chemical is critically dependent on the specific guidance provided in its SDS. Information for structurally similar compounds, such as 4-methoxyaniline, should not be used as a substitute, as differences in chemical structure can lead to significant variations in physical, chemical, and toxicological properties.
For researchers, scientists, and drug development professionals, adherence to documented safety protocols is paramount. The following information is a general guide for the handling of aromatic amine compounds and is not a substitute for the specific procedural guidance that must be obtained from the manufacturer's SDS for this compound.
General Safety Precautions for Aromatic Amines (Pending SDS Verification)
Aromatic amines as a class of compounds can present significant health hazards. The following are general safety and handling recommendations that are typically associated with these types of chemicals.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the SDS for the specific glove material and thickness required.
-
Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a certified chemical fume hood.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
General Handling and Storage:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.
General Disposal Considerations for Chemical Waste (Pending SDS Verification)
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following are general steps that are typically followed for the disposal of chemical waste.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Contact EHS for Pickup and Disposal:
-
Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Provide them with the name of the chemical and any other relevant information. They will ensure it is disposed of through a licensed chemical waste disposal facility.
-
-
Decontamination of Empty Containers:
-
Empty containers may still contain chemical residues and should be handled as hazardous waste.
-
Follow your institution's procedures for the decontamination of empty containers before disposal or recycling. This may involve triple rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
-
Data Presentation and Visualizations
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on physical properties, toxicity, or disposal concentration limits can be provided. Therefore, the requested data tables and Graphviz diagrams illustrating specific experimental workflows or disposal decision pathways cannot be generated at this time.
To proceed safely, the primary and mandatory next step is to obtain the Safety Data Sheet for this compound from your chemical supplier or manufacturer. This document will provide the specific and essential information required for its safe handling and proper disposal.
Personal protective equipment for handling 4-methoxy-N-(1-phenylethyl)aniline
Essential Safety and Handling Guide for 4-methoxy-N-(1-phenylethyl)aniline
This guide provides crucial safety and logistical information for the handling of this compound, a compound used by researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar aromatic amines and are intended to ensure the safe handling, storage, and disposal of this chemical.
Chemical and Hazard Identification
| Property | Information |
| Chemical Name | This compound |
| Synonyms | Aniline, 4-methoxy-N-(1-phenylethyl)[2] |
| CAS Number | 2743-01-3[2] |
| Appearance | White Solid[2] |
| GHS Hazard Statements | Based on the closely related compound 4-methoxyaniline, hazards are anticipated to be severe. These include: H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), and H400 (Very toxic to aquatic life)[3][4]. |
| GHS Pictograms | |
| Signal Word | Danger [3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling aromatic amines[1]. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Respiratory | Required when dusts are generated [5]. Use a full-face air-purifying respirator if the concentration and type of airborne substance are known. A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is required for circumstances with the highest potential for exposure[6]. |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7]. A face shield should be used in conjunction with goggles for maximum protection against splashes[8]. |
| Hands | Chemical-resistant gloves are mandatory[9]. Suitable gloves include those tested according to EN 374[3]. Materials such as nitrile, neoprene, butyl, and fluorocarbon rubber are commonly used for chemical protection[9]. It is crucial to check for leak-tightness and impermeability before use[3]. Breakthrough times for aromatic amines can vary significantly depending on the glove material[10]. |
| Skin/Body | Wear appropriate protective clothing to prevent skin exposure[7]. This includes a lab coat, coveralls, and, if necessary, a fully encapsulated chemical- and vapor-protective suit for high-exposure scenarios[6]. Take off all contaminated clothing immediately after handling[3][4]. |
| Feet | Chemical-resistant, steel-toed boots or shoes are recommended[6]. Safety boots or wellingtons must be worn where there is a danger of chemical splashing[8]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Risk Assessment:
-
Before handling, conduct a thorough risk assessment for the specific procedures to be performed.
-
Ensure all personnel are trained on the hazards and safe handling protocols for aromatic amines[1].
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[4].
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the handling area.
3. Handling the Chemical:
-
Handle and open the container with care to avoid generating dust[4].
-
Avoid contact with skin, eyes, and clothing[7]. Do not breathe dust or vapors[3][4].
-
Use non-sparking tools to prevent ignition sources[11].
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place away from incompatible materials such as acids, acid anhydrides, and acid chlorides[4][7].
4. Post-Handling:
-
Do not eat, drink, or smoke in the work area[5].
-
Properly remove and decontaminate or dispose of PPE.
Emergency Plan: Spill and Exposure Protocol
1. In Case of a Spill:
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, control personal contact with the substance[12].
-
Prevent the spill from entering drains or waterways[12].
-
Mechanically take up the material. Use dry cleanup procedures and avoid generating dust[3][12].
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal[12].
-
-
Major Spill:
2. In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of water. If irritation persists, seek medical attention[3][4][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[3][4][13].
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, administer artificial respiration and call a physician immediately[3][4][11].
-
Ingestion: Rinse the mouth immediately and drink plenty of water. Do not induce vomiting. Call a physician or Poison Control Center immediately[3][4][11].
Spill Response Workflow
Caption: Workflow for responding to a chemical spill incident.
Disposal Plan
This material and its container must be disposed of as hazardous waste[3][4].
1. Waste Collection:
-
Collect waste material in approved, labeled, and tightly closed containers[11].
-
Handle contaminated packaging in the same way as the substance itself[3][4].
2. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations[3][4].
-
Do not empty into drains or release into the environment[3][4].
-
Disposal may involve sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing[11].
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible[11]. Alternatively, puncture the packaging to prevent reuse before disposing of it in a sanitary landfill[11].
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
